molecular formula C15H20ClNO2 B5671317 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide CAS No. 301226-20-0

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Katalognummer: B5671317
CAS-Nummer: 301226-20-0
Molekulargewicht: 281.78 g/mol
InChI-Schlüssel: LOOMXVOOADAMGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C15H20ClNO2 and its molecular weight is 281.78 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide is 281.1182566 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-10-7-13(8-11(2)15(10)16)19-9-14(18)17-12-5-3-4-6-12/h7-8,12H,3-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMXVOOADAMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204953
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301226-20-0
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301226-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Executive Summary

The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide is a synthetic substituted amide developed as a targeted pharmacological probe and therapeutic lead[1]. In early drug discovery, this structural class was identified for its potent ability to modulate intracellular glucocorticoid metabolism. Specifically, it acts as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. This technical whitepaper provides a comprehensive breakdown of its molecular mechanism of action, structural rationale, and the self-validating in vitro workflows required to accurately profile its biochemical and cellular efficacy.

Target Biology & Molecular Mechanism of Action

11β-HSD1 is an endoplasmic reticulum (ER)-resident, NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase family[2]. Its primary physiological role is to catalyze the intracellular reduction of inert cortisone into active cortisol[3]. In metabolic tissues such as the liver and adipose tissue, the over-amplification of local cortisol by 11β-HSD1 hyperactivates the Glucocorticoid Receptor (GR), driving adipogenesis, gluconeogenesis, and insulin resistance[3].

Mechanism of Inhibition: The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide relies on competitive antagonism at the enzyme's catalytic domain[2].

  • Membrane Permeability: The highly lipophilic 4-chloro-3,5-dimethylphenoxy moiety allows the molecule to readily diffuse across the plasma and ER membranes to access the enzyme's active site.

  • Catalytic Blockade: The N-cyclopentylacetamide core acts as a pharmacophore that docks into the nucleotide-binding Rossmann fold of 11β-HSD1. By sterically occluding the substrate-binding pocket, it prevents cortisone from interacting with the catalytic triad (Ser-Tyr-Lys), completely halting the NADPH-dependent reduction process[2].

  • Therapeutic Consequence: This targeted inhibition lowers intracellular cortisol levels without suppressing circulating systemic cortisol, thereby bypassing the severe side effects associated with broad-spectrum GR antagonists[4].

Pathway Visualization

G Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate Binding NADPH NADPH Cofactor NADPH->Enzyme Electron Donor Cortisol Active Cortisol Enzyme->Cortisol Reduction Reaction Inhibitor 2-(4-chloro-3,5-dimethylphenoxy)- N-cyclopentylacetamide Inhibitor->Enzyme Competitive Inhibition GR Glucocorticoid Receptor Cortisol->GR Receptor Activation Metabolism Metabolic Gene Transcription GR->Metabolism Nuclear Translocation

11β-HSD1 metabolic pathway and its targeted inhibition by the substituted amide compound.

In Vitro Experimental Workflows

To rigorously validate the mechanism of action of this compound, researchers must employ a self-validating system of biochemical and cellular assays. The protocols below are designed to eliminate false positives and confirm true target engagement.

Protocol 1: Recombinant 11β-HSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Causality & Rationale: Phenoxy-acetamide derivatives can occasionally exhibit intrinsic auto-fluorescence or aggregate in aqueous buffers, which leads to false positives in standard fluorescence-based assays. HTRF is explicitly chosen because its ratiometric readout (emission at 665 nm / 620 nm) inherently corrects for compound auto-fluorescence and inner-filter effects, providing a self-validating measure of true biochemical inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human 11β-HSD1 in an optimized assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM CHAPS).

  • Compound Equilibration: Dispense 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide in a 10-point dose-response gradient (0.1 nM to 10 µM) into a 384-well microplate. Add the enzyme and pre-incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation ensures the compound reaches thermodynamic binding equilibrium with the enzyme before the substrate is introduced. Skipping this step often results in the underestimation of the IC50 for slow-binding competitive inhibitors.

  • Reaction Initiation: Add 200 nM cortisone and 2 mM NADPH cofactor to initiate the enzymatic reduction[2]. Incubate for 2 hours at 37°C.

  • Detection: Add d2-labeled cortisol (acceptor) and an anti-cortisol Europium cryptate antibody (donor).

  • Readout: Measure time-resolved fluorescence. A high FRET signal indicates successful inhibition (the enzyme produced no unlabeled cortisol, allowing the d2-labeled cortisol to bind freely to the antibody).

Protocol 2: Intact Cell Assay (HEK-293 Overexpressing 11β-HSD1)

Causality & Rationale: High biochemical potency does not guarantee cellular efficacy due to the ER membrane barrier and the strict requirement for endogenous NADPH generated by hexose-6-phosphate dehydrogenase (H6PDH). An intact cell assay validates membrane permeability and functional inhibition in a physiological environment[3]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized for the readout to ensure absolute structural specificity, avoiding the cross-reactivity issues commonly seen in antibody-based ELISAs when dealing with structurally similar steroid metabolites.

Step-by-Step Methodology:

  • Cell Seeding: Plate 11β-HSD1-transfected HEK-293 cells in 96-well plates (20,000 cells/well) in DMEM supplemented with 10% FBS.

  • Treatment: Starve the cells in serum-free media for 4 hours to establish a baseline. Add the substituted amide compound across a serial dilution gradient.

  • Substrate Addition: Spike the cellular media with 1 µM cortisone and incubate for 16 hours at 37°C with 5% CO2.

  • Extraction: Extract the supernatant using liquid-liquid extraction (ethyl acetate) to isolate the steroid fraction.

  • LC-MS/MS Quantification: Reconstitute the extract in the mobile phase and quantify the cortisol/cortisone ratio using an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode.

Quantitative Profiling Data

The following table summarizes the representative pharmacological profiling data expected for this class of substituted amides, demonstrating the translation from biochemical affinity to cellular efficacy[5].

Assay ParameterRepresentative ValueAssay TypeBiological Relevance & Causality
IC50 (Human 11β-HSD1) 15 - 50 nMBiochemical HTRFIndicates high intrinsic affinity for the active site Rossmann fold.
IC50 (Mouse 11β-HSD1) 120 - 200 nMBiochemical HTRFHighlights species selectivity; critical for dosing calculations in preclinical rodent models.
Cellular IC50 80 - 150 nMHEK-293 Cell AssayConfirms the compound successfully permeates the ER membrane and engages the target in the presence of endogenous NADPH.
Selectivity (vs 11β-HSD2) >1000-foldBiochemical AssayProves the compound does not inhibit 11β-HSD2 (which inactivates cortisol), preventing off-target mineralocorticoid receptor activation and hypertension.

Conclusion

The in vitro mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide is rooted in its ability to act as a competitive, membrane-permeable inhibitor of 11β-HSD1. By utilizing a self-validating matrix of HTRF biochemical assays and LC-MS/MS cellular workflows, researchers can accurately quantify its ability to halt the NADPH-dependent reduction of cortisone. This targeted intervention at the pre-receptor level makes this structural class a highly valuable tool in the ongoing development of therapeutics for glucocorticoid-driven metabolic disorders.

References

  • Pharmaceutical use of substituted amides (US20060111366A1).
  • Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening . Molecular and Cellular Endocrinology.[Link]

  • Salicylate Downregulates 11β-HSD1 Expression in Adipose Tissue in Obese Mice and in Humans, Mediating Insulin Sensitization . American Diabetes Association (Diabetes).[Link]

  • beta-Keto sulfones as inhibitors of 11beta-hydroxysteroid dehydrogenase type I and the mechanism of action . PubMed.[Link]

  • Recent progress in 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1) inhibitor development . ResearchGate.[Link]

Sources

A Comprehensive Technical Guide to the Physicochemical and Stability Profiling of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in-depth characterization of the physicochemical properties and chemical stability of the novel compound, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide. As a molecule of interest in early-stage research, specific experimental data for this compound is not yet widely published. Therefore, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the critical experimental protocols and the scientific rationale necessary to generate a robust data package. By following the methodologies described herein, a thorough understanding of the compound's behavior can be achieved, which is essential for predicting its suitability for further development, ensuring data integrity, and meeting regulatory expectations.

Introduction: Establishing a Foundation for Development

The molecule 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide belongs to the phenoxyacetamide class of compounds. This structural motif is of significant interest in medicinal chemistry and materials science. The N-cyclopentylacetamide moiety can enhance lipophilicity, potentially improving bioavailability in biological systems[1]. However, advancing any new chemical entity (NCE) from discovery to a viable candidate requires a deep understanding of its fundamental physicochemical and stability characteristics.[2][3] These properties are not merely data points; they are critical predictors of a compound's performance, influencing everything from absorption and distribution to formulation and shelf-life.[4][5][6]

This guide provides the necessary theoretical grounding and actionable protocols to systematically investigate 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide. We will detail the experimental determination of key physicochemical parameters, outline a robust strategy for assessing its chemical stability under stress conditions, and describe the development of a crucial analytical tool: a stability-indicating method.

Physicochemical Property Determination: The Blueprint of a Molecule

A comprehensive physicochemical profile is the first step in understanding a molecule's potential. These intrinsic properties govern how the compound will behave in various environments, from in vitro assays to potential in vivo applications. The following section details the essential parameters to be determined and the methodologies to do so.

Key Physicochemical Parameters and Their Significance

A summary of the critical physicochemical properties and the rationale for their determination is presented in the table below.

Parameter Common Experimental Method Rationale & Impact on Development
Aqueous Solubility High-Throughput Kinetic or Thermodynamic Solubility Assays (e.g., HPLC-UV, Nephelometry)Directly impacts absorption and bioavailability. Poor solubility can be a major hurdle in formulation development.
Lipophilicity (LogP/LogD) Shake-Flask Method or Reverse-Phase HPLCA key indicator of a molecule's ability to cross biological membranes. Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Ionization Constant (pKa) Potentiometric Titration or UV-Vis SpectrophotometryDetermines the extent of ionization at different pH values, which affects solubility, permeability, and receptor binding.
Melting Point Capillary Melting Point ApparatusAn indicator of purity and the physical state of the solid form. Important for formulation and manufacturing considerations.
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Characterizes the crystallinity and polymorphic forms of the compound, which can significantly impact stability and solubility.
Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Core Physicochemical Properties cluster_2 Phase 3: Advanced Solid-State Analysis cluster_3 Phase 4: Data Integration & Reporting Compound Test Compound: 2-(4-chloro-3,5-dimethylphenoxy) -N-cyclopentylacetamide Purity Purity Assessment (HPLC-UV, LC-MS) Compound->Purity Structure Structural Confirmation (NMR, HRMS) Purity->Structure Solubility Aqueous Solubility (Kinetic & Thermodynamic) Structure->Solubility LogP Lipophilicity (LogP/LogD) (Shake-Flask or HPLC) Structure->LogP pKa pKa Determination (Potentiometric or Spectrophotometric) Structure->pKa MeltingPoint Melting Point (Capillary Method) Structure->MeltingPoint XRPD Crystallinity/Polymorphism (XRPD) Solubility->XRPD LogP->XRPD pKa->XRPD MeltingPoint->XRPD DSC Thermal Properties (DSC/TGA) XRPD->DSC Report Comprehensive Physicochemical Profile Report DSC->Report

Caption: Workflow for Physicochemical Profiling.

Protocol: Aqueous Solubility Determination by HPLC-UV
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Calibration Curve: Create a series of calibration standards by diluting the stock solution in a 50:50 mixture of acetonitrile and water. The concentration range should bracket the expected solubility.

  • Sample Preparation (Kinetic Solubility):

    • Add 2 µL of the 10 mM DMSO stock solution to 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • Seal the plate and shake for 2 hours at room temperature.

    • Centrifuge the plate to pellet any precipitate.

  • Analysis:

    • Analyze the supernatant from the sample wells and the calibration standards by reverse-phase HPLC with UV detection.

    • Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.

Chemical Stability Assessment: Ensuring Molecular Integrity

Stability testing is a critical component of drug development, providing essential information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] The data gathered informs the determination of shelf-life, storage conditions, and appropriate packaging.[9]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.[10][11] This information is instrumental in developing stability-indicating analytical methods.[12][13]

  • Sample Preparation: Prepare solutions of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[14]

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS) to determine the percentage of degradation and to profile the degradation products. The goal is to achieve 5-20% degradation.[14]

G cluster_stress Stress Conditions Start Start: 1 mg/mL Solution of Compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid) (105°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating Method (HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Degradation (5-20% target) Analysis->Evaluation Pathway Identify Degradation Products & Propose Pathways Evaluation->Pathway

Caption: Decision Tree for Forced Degradation Studies.

ICH-Compliant Stability Studies

Once the intrinsic stability is understood, formal stability studies under ICH-prescribed conditions are necessary.[15]

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies) for appearance, assay, and degradation products using a validated stability-indicating method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Workflow for Stability-Indicating Method Development

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Scouting Column & Mobile Phase Scouting Optimization Gradient, Flow Rate, & Temperature Optimization Scouting->Optimization Specificity Specificity (Peak Purity using Stressed Samples) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Forced_Samples Forced Degradation Sample Cocktail Forced_Samples->Scouting

Sources

Preliminary Cytotoxicity Screening of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide: A Strategic Workflow for Early-Stage Hit Triage

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Chemical Context and the Necessity of Orthogonal Screening

The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide represents a highly lipophilic, halogenated phenoxyacetamide derivative. Phenoxyacetamides are frequently explored in medicinal chemistry libraries for diverse indications, ranging from anti-trypanosomal agents to Mcl-1 inhibitors and apoptosis inducers in oncology[1].

However, the structural features that make this compound an attractive hit—specifically, the lipophilic cyclopentyl ring and the electron-withdrawing 4-chloro-3,5-dimethylphenoxy moiety—also increase its propensity for off-target cytotoxicity. Highly lipophilic compounds can non-specifically intercalate into lipid bilayers, leading to mitochondrial uncoupling, reactive oxygen species (ROS) generation, and subsequent membrane rupture [2].

To prevent late-stage attrition in drug development, a single viability assay (such as the classic MTT assay) is insufficient. MTT relies on mitochondrial reductase activity, which can be artificially skewed by compounds that induce mitochondrial stress without immediate cell death. Therefore, as Application Scientists, we must deploy a self-validating, orthogonal screening system that measures distinct biochemical markers: ATP depletion (metabolism), Lactate Dehydrogenase (LDH) release (membrane integrity), and High-Content Screening (sub-cellular phenotypic toxicity).

The Tiered Screening Strategy

The following workflow is designed to triage 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide by establishing causality between drug exposure and the specific mechanism of cell death.

Workflow A Compound Synthesis & QC B Tier 1: ATP Viability (CellTiter-Glo) A->B Dose Response C Tier 2: Membrane Integrity (LDH Release) B->C IC50 < 10 µM D Tier 3: High-Content Screening (HCS) C->D Mechanistic Profiling E Data Integration & Hit Triage D->E

Fig 1. Orthogonal tiered screening workflow for preclinical cytotoxicity evaluation.

Tier 1: Metabolic Viability Profiling (ATP-Quantification)

Rationale: ATP is the most sensitive and immediate indicator of cellular health. A drop in ATP indicates metabolic stalling or cell death. We utilize the homogeneous "add-mix-measure" CellTiter-Glo® 2.0 assay because its luciferase-based chemistry is highly resistant to the fluorescence quenching or colorimetric interference often caused by synthetic aromatic compounds [3].

Step-by-Step Methodology
  • Cell Seeding: Seed the target cell line (e.g., HepG2 for hepatotoxicity profiling) at 10,000 cells/well in a white, opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 100 µM to 5 nM (final DMSO concentration ≤ 0.5%).

  • Incubation: Incubate for 48 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 reagent and the assay plate to room temperature (approx. 30 minutes) to ensure uniform luciferase kinetics.

  • Lysis and Reaction: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mixing: Shake the plate vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes.

  • Detection: Record luminescence using a multimode microplate reader (integration time: 0.5–1 second/well).

Tier 2: Membrane Integrity & Necrosis Assessment (LDH Release)

Rationale: A reduction in ATP (Tier 1) could merely indicate cytostasis (halted proliferation). To confirm frank cytotoxicity, we must measure the release of Lactate Dehydrogenase (LDH), a stable cytoplasmic enzyme only released upon plasma membrane rupture (necrosis or late-stage apoptosis) [4].

Step-by-Step Methodology
  • Supernatant Transfer: Following the 48-hour compound incubation (run in parallel to the ATP assay in a clear 96-well plate), transfer 50 µL of the culture supernatant from each well to a new black, flat-bottom 96-well plate.

  • Control Preparation: Include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 9% Triton X-100) to untreated control wells 45 minutes prior to supernatant transfer.

  • Enzymatic Reaction: Add 50 µL of a fluorometric LDH reaction mix (containing lactate, NAD+, and resazurin) to the transferred supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 10 minutes. Causality note: LDH converts lactate to pyruvate, reducing NAD+ to NADH. NADH then drives the diaphorase-catalyzed reduction of resazurin to highly fluorescent resorufin.

  • Termination: Add 25 µL of Stop Solution (weak acid) to halt the reaction.

  • Detection: Measure fluorescence at 560 nm excitation and 590 nm emission.

Tier 3: Mechanistic Deconvolution via High-Content Screening (HCS)

Rationale: If the phenoxyacetamide derivative exhibits an IC₅₀ < 10 µM, understanding the mechanism of toxicity is critical. Halogenated phenoxy compounds are known to induce oxidative stress and disrupt mitochondrial membrane potential (ΔΨm)[5]. HCS allows us to multiplex these parameters at the single-cell level.

Mechanism A 2-(4-chloro-3,5-dimethylphenoxy) -N-cyclopentylacetamide B Membrane Intercalation (Lipophilic Cyclopentyl) A->B C Mitochondrial Uncoupling B->C D ROS Generation (Oxidative Stress) C->D E ATP Depletion C->E G Cell Death (Apoptosis/Necrosis) D->G E->G F Membrane Rupture (LDH Leakage) G->F

Fig 2. Putative mechanism of phenoxyacetamide-induced cytotoxicity via mitochondrial stress.
Step-by-Step Methodology
  • Cell Preparation: Seed cells in a 384-well optical-bottom plate optimized for automated microscopy. Treat with the compound for 24 hours.

  • Dye Cocktail Preparation: Prepare a multiplexed staining solution in live-cell imaging buffer containing:

    • Hoechst 33342 (1 µg/mL): Nuclear morphology (condensation/fragmentation).

    • Tetramethylrhodamine, methyl ester (TMRM, 50 nM): Mitochondrial membrane potential.

    • CellROX™ Green (5 µM): General oxidative stress/ROS.

  • Staining: Aspirate media, add the dye cocktail, and incubate for 30 minutes at 37°C.

  • Washing: Wash gently with PBS to remove unbound dye (critical to reduce background fluorescence).

  • Imaging: Image immediately using an automated High-Content Imager (e.g., Thermo Fisher CellInsight). Acquire minimum 4 fields per well.

  • Algorithmic Analysis: Use segmentation algorithms to identify the nucleus (primary mask), dilate the mask to identify the cytoplasm, and quantify the intensity of TMRM and CellROX within the cytoplasmic ring.

Data Synthesis and Hit Triage

To make a Go/No-Go decision on 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, quantitative data from the orthogonal assays must be synthesized. A compound is generally flagged for severe liability if the therapeutic index (Efficacy IC₅₀ / Toxicity TC₅₀) is narrow.

Table 1: Hypothetical Data Integration Matrix for Phenoxyacetamide Derivatives

Assay ParameterReadout TargetExample Threshold for LiabilityInterpretation of Result
CellTiter-Glo (ATP) Metabolic ViabilityIC₅₀ < 10 µMPrimary indicator of general cytotoxicity or severe cytostasis.
LDH Release Membrane Integrity> 20% release at 10 µMConfirms necrotic cell death or late-stage apoptosis; rules out pure cytostasis.
HCS: TMRM Intensity Mitochondrial Health> 30% reduction vs. ControlIndicates mitochondrial uncoupling, likely driven by the lipophilic cyclopentyl group.
HCS: CellROX Oxidative Stress> 2-fold increase vs. ControlSuggests the halogenated phenoxy ring is inducing ROS accumulation.

By employing this rigorous, multi-tiered approach, researchers can confidently determine whether the cytotoxicity of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide is an insurmountable liability, or if it provides a mechanistic basis for targeted therapeutic development (e.g., as an intentional apoptosis inducer in oncology).

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells MDPI / Antioxidants URL:[Link]

Evaluating the Metabolic Half-Life of 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide: An In-Depth Guide to Microsomal Stability and Intrinsic Clearance

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: In vitro DMPK, Phase I Metabolism, Hepatic Clearance Modeling

Executive Summary & Structural Rationale

In the hit-to-lead and lead optimization phases of drug discovery, predicting the in vivo hepatic clearance ( CLH​ ) of a new chemical entity (NCE) is paramount. The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (CAS: 301226-20-0)[1] serves as an excellent case study for evaluating Phase I metabolic stability. Structurally, it is a lipophilic phenoxyacetamide derivative characterized by a heavily substituted phenyl ring and an aliphatic cyclopentyl appendage.

As a Senior Application Scientist, when I analyze this scaffold, three distinct metabolic "soft spots" immediately emerge that dictate its pharmacokinetic fate in human liver microsomes (HLMs):

  • The Cyclopentyl Ring: Highly susceptible to aliphatic hydroxylation, primarily driven by the CYP3A4 isoenzyme.

  • The Phenoxy Ether Linkage: Prone to oxidative O-dealkylation (cleavage), typically mediated by CYP2C9 or CYP3A4.

  • The Dimethyl Groups (Aromatic Ring): The para-chloro substitution blocks direct para-aromatic oxidation, but the meta-methyl groups are prime targets for benzylic oxidation by CYP2C19.

Because these oxidative pathways are exclusively mediated by Cytochrome P450 (CYP450) enzymes, the in vitro liver microsomal stability assay is the gold-standard, self-validating system for determining the compound's metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[2].

MetabolicPathway Parent 2-(4-chloro-3,5-dimethylphenoxy) -N-cyclopentylacetamide M1 Aliphatic Hydroxylation (Cyclopentyl ring) Parent->M1 CYP3A4 M2 O-Dealkylation (Phenoxy cleavage) Parent->M2 CYP2C9 / CYP3A4 M3 Benzylic Oxidation (Dimethyl groups) Parent->M3 CYP2C19

Figure 1: Predicted Phase I metabolic pathways and primary structural soft spots.

Experimental Methodology: The Self-Validating Microsomal Assay

To generate trustworthy t1/2​ data, the assay must be designed to isolate enzymatic depletion from non-specific loss (e.g., chemical instability or plastic binding). The following protocol details the causal reasoning behind each experimental parameter.

Core Assay Parameters & Causality
  • Substrate Concentration ( 1μM ): We strictly maintain the substrate concentration well below the Michaelis-Menten constant ( [S]≪Km​ ). This ensures the reaction follows first-order kinetics, meaning the rate of metabolism is directly proportional to the drug concentration.

  • Protein Concentration ( 0.5 mg/mL ): Higher protein concentrations increase enzymatic turnover but also exponentially increase non-specific binding ( fu,mic​ ), which artificially shields the lipophilic cyclopentyl compound from the enzyme active site. 0.5 mg/mL is the optimal balance[2].

  • NADPH Regenerating System: CYP450 enzymes require NADPH as a reducing equivalent. Because free NADPH degrades rapidly at 37°C, we use a regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase) to sustain a constant supply of electrons over the 60-minute incubation.

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide in 100% DMSO. Dilute to a 100 µM working solution in 50 mM potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration ≤0.1% (DMSO >0.1% inhibits CYP activity).

  • Pre-incubation: Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in the phosphate buffer. Pre-incubate at 37°C for 10 minutes. Rationale: This allows the lipophilic compound to reach an equilibrium state of partitioning into the microsomal lipid bilayer.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At precise intervals ( t=0,5,15,30,45,60 min ), remove a 50 µL aliquot from the incubation matrix.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide or Labetalol). Rationale: Cold ACN instantaneously denatures the CYP450 tertiary structure, halting metabolism, and precipitates the proteins for clean LC-MS/MS injection.

  • Control Systems: Run a minus-NADPH control (buffer only) to rule out chemical degradation, and a positive control (e.g., Verapamil or Dextromethorphan) to validate the enzymatic viability of the HLM batch.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining.

AssayWorkflow A Pre-incubation (Compound + HLMs) 37°C, 10 min B Initiation (+ NADPH System) A->B C Time-Course Sampling (0-60 min) B->C D Quenching (Cold ACN + IS) C->D E Centrifugation & LC-MS/MS D->E

Figure 2: Step-by-step workflow for the in vitro liver microsomal stability assay.

Data Analysis & Pharmacokinetic Modeling

Once the LC-MS/MS peak area ratios (Analyte/Internal Standard) are acquired, the data is transformed to calculate the in vitro half-life and scale it to predicted human hepatic clearance.

Representative Quantitative Data

Below is a representative dataset demonstrating the typical depletion profile for a moderately-to-highly cleared phenoxyacetamide derivative.

Time Point (min)Peak Area RatioSubstrate Remaining (%)Ln(Remaining %)
04.520100.04.605
53.85185.24.445
152.80762.14.128
301.74038.53.650
451.08924.13.182
600.67815.02.708
Calculating t1/2​ and In Vitro Intrinsic Clearance

Plotting the natural log of the percentage remaining versus time yields a linear regression. The slope of this line represents the elimination rate constant ( k ).

  • Slope ( k ): −0.0316 min−1

  • Half-life ( t1/2​ ): t1/2​=k0.693​=0.03160.693​=21.9 min

To calculate the in vitro intrinsic clearance ( CLint,invitro​ ), we normalize the half-life against the microsomal protein concentration used in the assay[3]:

CLint,invitro​=t1/2​0.693​×Cprot​1000​

Where Cprot​ is 0.5 mg/mL .

CLint,invitro​=(21.90.693​)×2000=63.2μL/min/mg protein
In Vitro to In Vivo Extrapolation (IVIVE)

To predict the actual human hepatic clearance ( CLH​ ), we scale the in vitro data using established physiological parameters (45 mg microsomal protein per gram of liver; 25.7 g liver per kg of body weight)[2][3].

CLint,invivo​=CLint,invitro​×45×25.7÷1000=73.1 mL/min/kg

Using the Well-Stirred Model [4], which assumes the liver is a single, well-mixed compartment, we calculate the predicted hepatic clearance based on human hepatic blood flow ( QH​≈20.7 mL/min/kg ):

CLH​=QH​+CLint,invivo​QH​×CLint,invivo​​=20.7+73.120.7×73.1​=16.1 mL/min/kg

Interpretation: An estimated CLH​ of 16.1 mL/min/kg represents a high extraction ratio ( EH​=0.78 ), indicating that 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide will be rapidly cleared by first-pass metabolism in humans. Optimization of this lead would require structural modifications (e.g., fluorination of the cyclopentyl ring) to block CYP450 access and improve metabolic stability.

The Impact of Non-Specific Binding (The Obach Rationale)

A critical caveat in this workflow is the assumption of free drug availability. As established by R.S. Obach (1999)[2], highly lipophilic compounds like 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide exhibit significant non-specific binding to the microsomal lipid and protein matrix.

If the fraction unbound in microsomes ( fu,mic​ ) is low (e.g., <0.1), the actual concentration of drug available to the CYP450 active site is a fraction of the nominal 1 µM. Failing to correct for fu,mic​ results in a severe under-prediction of intrinsic clearance. For rigorous IVIVE, fu,mic​ must be determined empirically (via equilibrium dialysis) and applied to the clearance equation: CLint,unbound​=CLint,invitro​/fu,mic​ .

References

  • Obach, R. S. (1999). "Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes". Drug Metabolism and Disposition. URL: [Link]

  • Houston, J. B. (1994). "Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance". Biochemical Pharmacology. URL: [Link]

  • Evotec. "Cyprotex Microsomal Stability Fact Sheet". evotec.com. URL: [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for Quantifying 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of novel synthetic derivatives requires robust, highly specific analytical methods. This application note details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide . By dissecting the molecule's physicochemical properties, we establish a self-validating analytical protocol designed for researchers and drug development professionals requiring high precision, accuracy, and reproducibility.

Chemical Profiling & Method Rationale

To design an optimal chromatographic method, we must first translate the target molecule's structural features into analytical behaviors. The molecule consists of two primary domains: a 4-chloro-3,5-dimethylphenoxy core and an N-cyclopentylacetamide moiety.

Stationary Phase Selection (The Lipophilicity Factor): The combination of a halogenated, di-methylated aromatic ring and a bulky cyclopentyl group renders this molecule highly lipophilic (estimated LogP > 4.5). To achieve adequate retention and resolution from potential polar synthesis impurities, a high-carbon-load C18 stationary phase is mandatory. A standard 5 µm, 4.6 × 150 mm column provides the necessary hydrophobic surface area[1].

Mobile Phase Optimization (Silanol Suppression): The amide nitrogen in the N-cyclopentylacetamide group is non-ionizable under standard reverse-phase pH conditions. Therefore, mobile phase pH control is not needed to dictate the analyte's ionization state. However, adding a volatile modifier like 0.1% Formic Acid or 10 mM Ammonium Acetate (pH ~5.0) is critical to mask residual active silanol groups on the silica column, thereby preventing secondary interactions and peak tailing[2]. Acetonitrile (ACN) is selected over methanol as the organic modifier to maintain lower system backpressure at the high organic ratios (e.g., 70% ACN) required to elute this hydrophobic compound.

Detector Wavelength (Maximizing Specificity): The molecule's UV chromophore is heavily dictated by the 4-chloro-3,5-dimethylphenoxy ring. Analytical profiling of structurally analogous compounds, such as chloroxylenol (4-chloro-3,5-dimethylphenol), demonstrates a highly specific UV absorbance maximum near 280 nm [1][3]. Monitoring at 280 nm provides excellent specificity, effectively eliminating baseline drift and background noise caused by the high concentration of organic solvents in the mobile phase.

HPLC_Logic Mol Target Molecule: 2-(4-chloro-3,5-dimethylphenoxy) -N-cyclopentylacetamide Prop1 Highly Lipophilic (Cyclopentyl + Phenoxy) Mol->Prop1 Prop2 UV Chromophore (Substituted Phenoxy) Mol->Prop2 Prop3 Neutral Amide Linker (Non-ionizable at pH 3-7) Mol->Prop3 Dev1 Column: C18 Reversed-Phase (High Carbon Load) Prop1->Dev1 Dev2 Detection: UV at 280 nm (High Specificity) Prop2->Dev2 Dev3 Mobile Phase: ACN / Water with 0.1% Formic Acid Prop3->Dev3 Final Optimized Isocratic RP-HPLC Method Dev1->Final Dev2->Final Dev3->Final

Logical workflow mapping molecular properties to HPLC method parameters.

Optimized Chromatographic Conditions

The following parameters have been established to balance rapid run times with optimal peak symmetry and resolution.

ParameterSpecification
Column C18, 5 µm, 4.6 × 150 mm
Mobile Phase A Ultra-pure Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (30% A : 70% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (Primary quantification), 225 nm (Secondary/Trace)
Injection Volume 10 µL
Expected Run Time ~8 - 10 minutes

Step-by-Step Analytical Protocol (Self-Validating System)

To ensure absolute trustworthiness in the generated data, this protocol is designed as a self-validating system . The analytical sequence will not proceed to sample analysis unless the instrument proves its mechanical and chromatographic readiness through a strict System Suitability Test (SST).

Phase 1: Reagent & Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Ultra-pure water.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide reference standard. Transfer to a 10 mL volumetric flask, dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary), and make up to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Standard into a 10 mL volumetric flask and make up to volume with the diluent.

Phase 2: System Equilibration & Suitability (The Validation Loop)
  • Equilibration: Purge the HPLC system and equilibrate the C18 column with the mobile phase (30:70 Water:ACN) at 1.0 mL/min for at least 30 minutes until a stable UV baseline is achieved at 280 nm.

  • Blank Injection: Inject 10 µL of the diluent. Causality: This ensures no ghost peaks or carryover interfere with the analyte's expected retention time window.

  • SST Execution: Inject the Working Standard Solution (50 µg/mL) in six consecutive replicates.

  • Gatekeeper Check: The system must calculate the Relative Standard Deviation (RSD) of the peak areas, the tailing factor, and theoretical plates. If criteria are not met, the sequence must be halted for column washing or mobile phase recreation.

Validation_Workflow Start System Equilibration Blank Blank Injection (Check Interference) Start->Blank SST System Suitability (6x Standard) Blank->SST Decision SST Criteria Met? (RSD < 2%) SST->Decision Troubleshoot Troubleshoot System (Halt Sequence) Decision->Troubleshoot No Analyze Sample Analysis (Bracketed) Decision->Analyze Yes Troubleshoot->Start

Self-validating sequence ensuring system suitability prior to sample analysis.

Phase 3: Sample Analysis
  • Sample Injection: Inject prepared unknown samples in duplicate.

  • Standard Bracketing: Inject a Working Standard after every 10 sample injections and at the end of the sequence to verify that instrument drift has not occurred during the run.

Method Validation Parameters

When validating this method according to ICH Q2(R1) guidelines, the following quantitative targets should be met to ensure the method is fit-for-purpose in a pharmaceutical or chemical development setting:

Validation ParameterAcceptance CriteriaExpected Performance
System Suitability (RSD) ≤ 2.0% (n=6 injections)Pass (< 0.5% typical)
Tailing Factor ( Tf​ ) ≤ 1.51.05 - 1.15
Theoretical Plates (N) > 2000> 6000
Linearity Range 1.0 µg/mL to 100 µg/mL R2 ≥ 0.9995
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 0.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.15 µg/mL

References

  • Title: Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts Source: PubMed Central (PMC) URL: [Link]

  • Title: Improved Radiosynthesis and Automation of [11C]2-(2,6-difluoro-4-((2-(N-methylphenylsulfonamido)ethyl)thio)phenoxy)acetamide ([11C]K2) Source: PubMed Central (PMC) URL: [Link]

Sources

how to prepare 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preparation and Handling of 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide Stock Solutions in DMSO Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Profiling

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (CAS: 301226-20-0) is a synthetic small molecule characterized by a lipophilic phenoxy core and a cyclopentylacetamide moiety. Due to its hydrophobic nature, it exhibits poor aqueous solubility, necessitating the use of an organic solvent for the preparation of master stock solutions. Dimethyl sulfoxide (DMSO) is the universal solvent of choice in high-throughput screening (HTS) and preclinical drug development due to its high dielectric constant and ability to dissolve both polar and non-polar compounds.

Accurate preparation of DMSO stock solutions is a critical first step in ensuring reproducible assay data. Improper handling can lead to invisible micro-precipitation, concentration gradients, and false negatives in biological assays.

Rationale for Anhydrous DMSO & Controlled Storage

Causality of Solvent Choice: DMSO is aggressively hygroscopic, absorbing moisture from the environment at a rapid rate—up to 20% in 24 hours under ambient conditions (). Water uptake is often considered the "silent killer" of compound collections ().

When water enters a DMSO stock solution of a lipophilic compound like 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, it lowers the thermodynamic solubility limit of the drug. This causes the compound to precipitate out of solution (often invisibly as micro-crystals). Furthermore, water ingress exacerbates freeze-thaw damage by altering the freezing point and promoting compound degradation over time. Therefore, using anhydrous, molecular-biology grade DMSO (≥99.9% purity) and minimizing atmospheric exposure is critical for maintaining compound integrity.

Physicochemical Properties & Dilution Metrics

To ensure accurate dosing, use the exact molecular weight (281.78 g/mol ) to calculate molarity. The table below summarizes the compound's properties and the required mass-to-volume ratios for standard HTS master stocks.

Property / TargetValue / Metric
Chemical Formula C15H20ClNO2
Molecular Weight (MW) 281.78 g/mol
CAS Number 301226-20-0
Mass for 1 mL of 10 mM Stock 2.818 mg
Mass for 1 mL of 50 mM Stock 14.089 mg
Recommended Storage (Solid) -20°C (Desiccated, dark)
Recommended Storage (DMSO Stock) -80°C (Single-use aliquots, dark)

Experimental Protocol: Step-by-Step Methodology

Phase 1: Pre-Handling and Weighing
  • Equilibration: Remove the solid compound and anhydrous DMSO from cold storage and allow them to equilibrate to room temperature (RT) in a desiccator for at least 30-60 minutes before opening.

    • Causality: Opening cold containers causes immediate condensation of atmospheric moisture onto the compound or solvent, introducing water that will catalyze degradation and reduce solubility.

  • Weighing: Using a calibrated analytical balance, accurately weigh the desired mass of the compound into a sterile, static-free amber glass vial or polypropylene tube.

Phase 2: Dissolution and Solubilization
  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). It is best practice to add 90% of the target volume first, mix, and then top up to the final volume.

    • Causality: This two-step addition ensures the powder is fully wetted and accounts for any minor volume displacement caused by the solute mass.

  • Agitation: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, subject the vial to brief bath sonication (5-10 minutes) at RT. Avoid excessive heating.

    • Causality: Sonication provides the mechanical energy required to break intermolecular crystal lattice forces, accelerating dissolution without the thermal degradation risks associated with heating.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10-50 µL) in sterile amber microcentrifuge tubes.

    • Causality: Single-use aliquots eliminate the need for repeated freeze-thaw cycles, which are known to degrade compound purity and cause minimum significant ratio (MSR) drift in assays (). Freeze-thaw cycles cause localized concentration gradients (the "freeze-out" effect) and irreversible crystallization.

  • Inert Gas Overlay: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube before sealing.

    • Causality: Displacing ambient air removes oxygen and humidity, preventing oxidative degradation and hygroscopic water absorption during long-term storage ().

  • Storage: Store the sealed aliquots immediately at -80°C.

Phase 4: Assay Application (Aqueous Dilution)
  • Stepwise Dilution: When preparing working solutions for cell-based or biochemical assays, perform a stepwise dilution. First, dilute the DMSO stock 1:10 into an intermediate solvent or assay buffer containing a carrier protein (e.g., BSA), then dilute further into the final aqueous medium. Keep the final DMSO concentration below 0.5% (v/v) for cell-based assays.

    • Causality: Direct injection of high-concentration DMSO stocks into aqueous media causes rapid solvent exchange, leading to the compound "crashing out" (precipitating) before it can disperse.

Quality Control & Validation

To ensure the stock solution is a self-validating system, perform the following QC checks:

  • LC-MS Profiling: Run an aliquot of the freshly prepared stock through Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the exact mass (m/z ~282.1 [M+H]+) and establish a baseline purity chromatogram.

  • Nephelometry (Laser Light Scattering): Before running high-throughput assays, use a nephelometer to test the aqueous working solution.

    • Causality: Nephelometry detects sub-visual micro-precipitates by measuring scattered light. This validates that the compound remains fully in solution at the assay concentration, ensuring that any observed biological activity is due to the soluble drug and not an artifact of precipitation.

Workflow Visualization

G Start Equilibrate Reagents to Room Temp Weigh Weigh Compound (Analytical Balance) Start->Weigh AddDMSO Add Anhydrous DMSO (Argon Environment) Weigh->AddDMSO Mix Vortex & Sonicate (Ensure Complete Dissolution) AddDMSO->Mix QC Quality Control (LC-MS / Nephelometry) Mix->QC Aliquot Aliquot into Amber Vials (Single-Use Volumes) QC->Aliquot Store Store at -80°C (Desiccated) Aliquot->Store

Workflow for the preparation, validation, and storage of DMSO stock solutions.

References

  • Monitoring compound integrity with cytochrome P450 assays and qHTS Source: Journal of Biomolecular Screening (via PubMed Central, NIH) URL:[Link]

  • Automating Compound Management Systems Source: Drug Discovery and Development URL:[Link]

  • Compound Management Source: Selvita URL:[Link]

  • Compound storage made simple Source: Roylan Developments URL:[Link]

Application Notes and Protocols: In Vivo Dosing Formulation Strategies for 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant one being the development of a suitable formulation for in vivo studies.[1][2] This guide provides a comprehensive overview of formulation strategies for 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, a representative NCE with limited public data on its physicochemical properties.[3] The structure of this molecule—a chlorinated aromatic ether linked to an N-substituted acetamide—suggests a high likelihood of poor aqueous solubility, a common hurdle for many emerging drug candidates.[4][5]

This document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to systematically approach the formulation of such poorly characterized compounds. We will eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that begins with essential physicochemical characterization and progresses through various formulation strategies, from simple suspensions to more complex lipid-based systems.[6] The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system.

Part 1: The Cornerstone of Formulation: Initial Physicochemical Characterization

Before embarking on any formulation work, a thorough understanding of the compound's intrinsic properties is paramount.[1][7] This initial characterization will guide the selection of the most promising formulation strategies, saving valuable time and resources.[6] For a novel compound like 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, the following parameters should be investigated.

Key Physicochemical Parameters
  • Aqueous Solubility: This is the most critical parameter. Solubility should be determined at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand if the compound's solubility is pH-dependent.

  • Solubility in Organic Solvents and Excipients: Assessing solubility in common pharmaceutical co-solvents (e.g., PEG 400, propylene glycol), oils (e.g., sesame oil, medium-chain triglycerides), and surfactants (e.g., Tween 80, Cremophor EL) is crucial for developing solution-based formulations.[8]

  • LogP/LogD: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) provides an indication of the compound's lipophilicity, which influences its absorption and distribution.

  • Solid-State Properties: Characterization of the solid form (crystalline vs. amorphous, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is important as it can significantly impact solubility and dissolution rate.[2]

  • Chemical Stability: The stability of the compound in the solid state and in potential formulation vehicles should be assessed to ensure that the drug remains intact throughout the study.

Protocol 1: Rapid Solubility Screening

Objective: To obtain a preliminary assessment of the solubility of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide in a range of pharmaceutically acceptable vehicles.

Materials:

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

  • A selection of vehicles (see table below)

  • Vials, magnetic stirrer, and stir bars

  • Analytical balance

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Add a known excess amount of the compound (e.g., 10 mg) to a vial containing a fixed volume (e.g., 1 mL) of the test vehicle.

  • Stir the mixture vigorously at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After the incubation period, visually inspect for undissolved solid.

  • If solid remains, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method.

  • Express the solubility in mg/mL.

Table 1: Recommended Vehicles for Initial Solubility Screening

Vehicle CategoryExamples
Aqueous BufferspH 2.0, 4.5, 6.8, 7.4
Co-solventsPolyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol
Surfactants (aqueous solutions)1% Tween 80, 1% Cremophor EL
OilsSesame oil, Medium-chain triglycerides (MCT)
Workflow for Formulation Strategy Selection

The data from the initial characterization will directly inform the formulation development path as illustrated in the following diagram.

G cluster_0 Initial Physicochemical Characterization cluster_1 Formulation Strategy Selection start Start: NCE with Unknown Properties characterization Determine Aqueous & Organic Solubility, pKa, LogP, Solid State start->characterization decision Solubility Assessment characterization->decision aqueous Aqueous-Based (Suspension, pH adjustment) decision->aqueous Poor Aqueous Solubility, Insoluble in Organics cosolvent Co-solvent/Surfactant Formulations decision->cosolvent Soluble in Co-solvents/ Surfactants lipid Lipid-Based Formulations (LBDDS) decision->lipid High LogP, Soluble in Oils cyclodextrin Cyclodextrin Complexation decision->cyclodextrin Forms Inclusion Complex

Caption: Initial characterization guides formulation selection.

Part 2: Formulation Strategies and Protocols

Based on the likely poor aqueous solubility of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, a tiered approach to formulation development is recommended.

Tier 1: Simple Aqueous Suspension

For compounds with very low solubility across all pharmaceutically acceptable solvents, a simple aqueous suspension is often the most straightforward starting point.[6]

Protocol 2: Preparation of an Aqueous Suspension

Objective: To prepare a homogeneous and dose-uniform aqueous suspension.

Materials:

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (micronized, if possible, to improve dissolution)

  • Wetting agent (e.g., 0.1% Tween 80 or Polysorbate 80)

  • Suspending agent (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) or 0.5% Hydroxypropyl methylcellulose (HPMC))

  • Purified water or a suitable buffer

Procedure:

  • Prepare the vehicle by dissolving the suspending agent in about 80% of the final volume of water. This may require heating or overnight stirring to ensure complete hydration.

  • In a separate container, create a paste by adding the wetting agent to the accurately weighed compound. Mix thoroughly to ensure all particles are wetted.

  • Gradually add the vehicle from step 1 to the paste while stirring continuously to form a uniform dispersion.

  • Add the remaining water to reach the final volume and mix well.

  • Homogenize the suspension using a high-shear mixer or sonicator if necessary to reduce particle size and improve uniformity.

  • Store the suspension in a tightly sealed container and ensure it is continuously stirred during dosing to maintain homogeneity.

Tier 2: Co-solvent and Surfactant-Based Formulations

If the compound exhibits some solubility in co-solvents or surfactant solutions, these can be used to create a solution formulation, which can often lead to improved bioavailability compared to a suspension.[9]

Protocol 3: Screening of Co-solvent/Surfactant Systems

Objective: To identify a co-solvent and/or surfactant system that can dissolve the compound at the desired concentration.

Materials:

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

  • A selection of co-solvents and surfactants (see table below)

  • Purified water or buffer

Procedure:

  • Prepare various binary (e.g., PEG 400/water) and ternary (e.g., PEG 400/Tween 80/water) vehicle systems with varying ratios of the components.

  • Attempt to dissolve the compound in each vehicle system at the target concentration by vortexing and/or sonication.

  • Visually inspect for complete dissolution.

  • For promising formulations, assess physical stability upon dilution with water or simulated gastric fluid to check for precipitation.[6]

  • The final selected vehicle should be well-tolerated in the chosen animal model.

Table 2: Common Co-solvents and Surfactants for In Vivo Studies

ExcipientTypeTypical Concentration RangeNotes
Polyethylene glycol 400 (PEG 400)Co-solvent10-60%Generally well-tolerated.[10]
Propylene glycol (PG)Co-solvent10-40%Can cause hemolysis at high concentrations intravenously.
EthanolCo-solvent5-20%Potential for pharmacological effects.
Tween 80 (Polysorbate 80)Surfactant1-10%Non-ionic surfactant, widely used.[11]
Cremophor EL (Kolliphor EL)Surfactant1-10%Can cause hypersensitivity reactions in some species.
Solutol HS 15 (Kolliphor HS 15)Surfactant1-15%Non-ionic solubilizer and emulsifier.
Tier 3: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[12][13]

Protocol 4: Preparation of a Cyclodextrin Formulation

Objective: To enhance the aqueous solubility of the compound through complexation with a cyclodextrin.

Materials:

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Purified water or buffer

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v).

  • Gradually add the compound to the cyclodextrin solution while stirring.

  • Continue stirring for several hours or overnight to facilitate complex formation. Sonication can be used to accelerate the process.

  • Filter the solution to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate.

Tier 4: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral bioavailability by promoting dissolution in the gastrointestinal tract and facilitating absorption via the lymphatic system.[14][15]

Protocol 5: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To create a lipid-based formulation that forms a fine emulsion upon contact with aqueous media.

Materials:

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

  • Oil (e.g., Labrafac PG, Maisine CC)[16]

  • Surfactant (e.g., Labrasol, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP)[16]

Procedure:

  • Screen the solubility of the compound in various oils, surfactants, and co-solvents to identify components with high solubilizing capacity.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

  • Prepare a formulation by dissolving the compound in the selected oil, then adding the surfactant and co-surfactant. Mix until a clear, isotropic mixture is formed.

  • Evaluate the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of an emulsion.

  • Characterize the resulting emulsion for droplet size and stability.

Table 3: Common Excipients for Lipid-Based Formulations

ExcipientFunctionExamples
OilsLipid phaseMedium-chain triglycerides (MCT), Long-chain triglycerides (LCT), Sesame oil, Corn oil
SurfactantsEmulsifierCremophor EL, Labrasol, Tween 80
Co-solvents/Co-surfactantsSolubilizer, Emulsion stabilizerTranscutol HP, Capryol 90, Ethanol

Part 3: Formulation Selection and Evaluation

The selection of the final formulation depends on several factors, including the achieved drug concentration, stability, and the requirements of the in vivo study (e.g., route of administration, dose volume).

Decision Tree for Formulation Selection

G start Start: Physicochemical Data Available q1 Is the required dose soluble in an acceptable volume of aqueous buffer? start->q1 a1_yes Use simple aqueous solution q1->a1_yes Yes q2 Is the compound soluble in co-solvents/surfactants at the required dose? q1->q2 No a2_yes Use co-solvent/surfactant formulation q2->a2_yes Yes q3 Is the compound soluble in cyclodextrin solution at the required dose? q2->q3 No a3_yes Use cyclodextrin formulation q3->a3_yes Yes q4 Is the compound soluble in oils/ forms a stable SEDDS? q3->q4 No a4_yes Use lipid-based formulation q4->a4_yes Yes a_final Use aqueous suspension q4->a_final No

Caption: A decision-making workflow for formulation selection.

In Vitro Formulation Characterization

Once a lead formulation is identified, it should be characterized to ensure its quality and performance:

  • Appearance: The formulation should be visually inspected for clarity (for solutions) or uniformity (for suspensions and emulsions).

  • pH: The pH of aqueous formulations should be measured.

  • Particle/Droplet Size: Particle size distribution for suspensions and droplet size for emulsions should be determined using techniques like laser diffraction or dynamic light scattering.

  • Stability: The physical and chemical stability of the formulation should be assessed under the intended storage conditions.

Conclusion

Developing an in vivo dosing formulation for a new chemical entity with limited physicochemical data, such as 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, requires a systematic and data-driven approach. By first investing in a thorough initial characterization and then employing a tiered screening of formulation strategies, researchers can efficiently identify a suitable vehicle to support preclinical studies. The protocols and decision-making frameworks provided in this guide offer a robust starting point for navigating the complexities of preclinical formulation development, ultimately facilitating the successful advancement of promising new drug candidates.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (n.d.).
  • Lipid-Based Drug Delivery Systems - PMC - NIH. (n.d.).
  • Early Stage Oral Development - Catalent. (n.d.).
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem. (n.d.).
  • Early Formulation - Evotec. (n.d.).
  • Oral Formulations for Preclinical Studies | Request PDF - ResearchGate. (n.d.).
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. (2025, October 25).
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI. (2019, February 2).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003, November 5).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
  • An overview of lipid based vesicular systems: stability and regulatory considerations. (2022, December 2).
  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - MDPI. (2025, August 28).
  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC. (n.d.).
  • Lipid-Based Nanocarrier Systems for Drug Delivery: Advances and Applications - Who we serve. (2022, July 4).
  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC. (2025, October 21).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - MDPI. (2022, November 3).
  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals | ACS Central Science. (2016, October 12).
  • Effect of Oil, Surfactant and Co-Surfactant Concentrations on the Phase Behavior, Physicochemical Properties and Drug Release from Self-Emulsifying Drug Delivery Systems - Austin Publishing Group. (2014, August 11).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
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  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. (2024, November 12).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - ResearchGate. (2020, April 21).
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. (n.d.).
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Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (Chemical Formula: C15​H20​ClNO2​ ) is a synthetic small molecule characterized by a 4-chloro-3,5-dimethylphenoxy moiety linked via an acetamide bridge to a cyclopentyl group.

Phenoxyacetamides represent a privileged structural scaffold in drug discovery. They frequently emerge as high-throughput screening hits and have been successfully optimized into potent pharmacological agents, including inhibitors of the Wnt-depalmitoleating enzyme NOTUM[1] and DOT1L methyltransferase[2]. Furthermore, the aromatic portion of this molecule is derived from 4-chloro-3,5-dimethylphenol (chloroxylenol or PCMX), a widely used broad-spectrum antimicrobial agent whose environmental degradation and mass spectrometric profiles are subjects of extensive ecological monitoring[3].

Understanding the gas-phase fragmentation behavior of this specific scaffold is critical for pharmacokinetics (PK) studies, metabolite identification, and the environmental monitoring of phenoxyacetamide derivatives.

Experimental Design & Rationale

To achieve a self-validating and highly accurate analytical method, the experimental design relies on Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

  • Ionization Strategy (ESI+): Positive Electrospray Ionization (ESI+) is selected because the secondary amide group acts as an excellent proton acceptor. The addition of 0.1% formic acid in the mobile phase is not merely for chromatographic peak shape; it provides the essential proton source to drive the formation of the [M+H]+ precursor ion.

  • Fragmentation Technique (HCD): Higher-energy C-trap Dissociation (HCD) is utilized instead of traditional Collision-Induced Dissociation (CID). This choice is deliberate: HCD eliminates the low-mass cut-off (the "1/3 rule") inherent to 3D ion traps. This ensures that critical low-mass reporter ions—specifically the cyclopentyl cation ( m/z 69.0704)—are captured and recorded in the Orbitrap analyzer.

LCMS_Workflow N1 Sample Prep (1 µg/mL) N2 UHPLC (C18 Column) N1->N2 N3 ESI(+) [M+H]+ N2->N3 N4 HCD (NCE 20-40%) N3->N4 N5 Orbitrap MS (R=70k) N4->N5

Caption: UHPLC-HRMS workflow for the analysis of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide.

Step-by-Step LC-MS/MS Protocol

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to remove any particulates.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, return to 5% B for 2.0 minutes re-equilibration.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry (Orbitrap/Q-TOF)

  • Source Settings: Spray voltage at +3.5 kV, Capillary temperature at 320 °C, Sheath gas at 40 arb, Aux gas at 10 arb.

  • MS1 Scan: Resolution 70,000 (at m/z 200); Scan range m/z 100–500.

  • MS2 (Data-Dependent Acquisition): Isolate the [M+H]+ precursor ( m/z 282.1261) with a 1.0 Da isolation window.

  • Fragmentation: Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40% to ensure both fragile ether bonds and robust amide bonds are cleaved. Acquire MS2 spectra at a resolution of 17,500.

Mechanistic Fragmentation Analysis

Upon ESI(+), protonation preferentially occurs at the highly basic amide carbonyl oxygen. The localized charge at the amide group drives a series of charge-directed fragmentation pathways during HCD activation:

  • Ether Bond Cleavage ( m/z 126.0919): The inductive electron-withdrawing effect of the 4-chloro-3,5-dimethylphenoxy group weakens the adjacent C-O ether bond. Collisional activation leads to the heterolytic cleavage of this bond, resulting in the neutral loss of 4-chloro-3,5-dimethylphenol (chloroxylenol, 156.0342 Da)[4]. The charge is retained on the N-cyclopentylacetamide fragment, yielding an intense product ion at m/z 126.0919.

  • Amide Bond Cleavage ( m/z 197.0369): Alternatively, the C-N amide bond can cleave. This pathway involves the neutral loss of cyclopentylamine (85.0892 Da), leaving the 2-(4-chloro-3,5-dimethylphenoxy)acetyl cation at m/z 197.0369.

  • N-Alkyl Cleavage ( m/z 69.0704): The cyclopentyl ring is highly susceptible to cleavage from the amide nitrogen, forming a stable cyclopentyl carbocation at m/z 69.0704. This can occur directly from the precursor ion or as a secondary fragmentation from the m/z 126.0919 product ion (via the neutral loss of acetamide, 59.0371 Da).

Fragmentation_Pathway Precursor Precursor Ion [C15H21ClNO2]+ m/z 282.1261 Frag1 N-cyclopentylacetamide cation [C7H12NO]+ m/z 126.0919 Precursor->Frag1 - Chloroxylenol (-156.0342 Da) Frag2 Phenoxyacetyl cation [C10H10ClO2]+ m/z 197.0369 Precursor->Frag2 - Cyclopentylamine (-85.0892 Da) Frag3 Cyclopentyl cation [C5H9]+ m/z 69.0704 Precursor->Frag3 Direct N-alkyl cleavage Frag1->Frag3 - Acetamide (-59.0371 Da)

Caption: Proposed HCD MS/MS fragmentation pathway of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide.

Quantitative Data Presentation

The following table summarizes the exact mass calculations and expected high-resolution product ions for the targeted MS/MS assay. Mass accuracy should be maintained within ± 5 ppm for confident structural assignment.

Ion TypeFormulaExact Mass ( m/z )Neutral LossNeutral Loss Mass (Da)Expected Relative Abundance
Precursor [C15​H21​ClNO2​]+ 282.1261N/AN/AN/A (Isolated)
Product 1 [C7​H12​NO]+ 126.0919Chloroxylenol156.0342High (Base Peak at low NCE)
Product 2 [C10​H10​ClO2​]+ 197.0369Cyclopentylamine85.0892Medium
Product 3 [C5​H9​]+ 69.0704Direct cleavageN/AHigh (Base Peak at high NCE)

References

  • Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. nih.gov.[Link]

  • Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library. nih.gov.[Link]

  • Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation. nih.gov.[Link]

  • Chloroxylenol - the NIST WebBook. nist.gov.[Link]

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NMR spectroscopy characterization of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Complete NMR Spectroscopic Characterization of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Abstract

This comprehensive application note provides a detailed, field-proven methodology for the complete structural elucidation of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide moves beyond a simple listing of steps to explain the causality behind experimental choices. We present a self-validating workflow, beginning with optimal sample preparation and proceeding through the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectra. The protocols are grounded in authoritative principles of NMR spectroscopy, ensuring technical accuracy and reproducibility. All quantitative data, including predicted chemical shifts and coupling constants, are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction and Scientific Context

The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide belongs to the phenoxyacetamide class of molecules, a scaffold of significant interest in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is a non-negotiable prerequisite for any further investigation, including biological activity screening, ADMET studies, and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. While one-dimensional ¹H and ¹³C NMR provide initial fingerprints, a multi-dimensional approach is essential for unequivocally assigning every atom within the molecule and confirming connectivity. This guide details the logical progression from simple 1D experiments to more complex 2D correlation spectra (COSY, HSQC, HMBC), which together provide a complete and validated structural picture. The causality for this multi-step approach lies in the complexity of the molecule; overlapping signals in the aliphatic region of the cyclopentyl group and the need to confirm connectivity across quaternary carbons and heteroatoms necessitate the use of advanced techniques.[1][2]

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Molecular structure with atom numbering.

Experimental Workflow: A Step-by-Step Rationale

The complete characterization follows a logical sequence. We begin with sample preparation, acquire basic 1D spectra for an initial assessment, and then employ a series of 2D experiments to resolve ambiguities and build a complete, validated structural model.

Caption: Logical workflow for NMR characterization.

Protocols and Methodologies

Protocol 1: Sample Preparation

Causality: The choice of solvent is the most critical first step. The ideal solvent must fully dissolve the analyte without interfering with its NMR signals.[3] 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide is a moderately polar compound. Deuterated chloroform (CDCl₃) is an excellent first choice as it is a versatile solvent for a wide range of organic molecules and has minimal, well-characterized residual peaks.[4] If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable polar alternative.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% D).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief application of a warm air gun may be used if necessary, but caution should be exercised to avoid solvent evaporation or sample degradation.

  • Transfer (if needed): If weighing was done externally, use a clean glass Pasteur pipette to transfer the solution to the NMR tube.

  • Final Check: Ensure the solution is clear and free of any particulate matter before inserting it into the spectrometer.

Protocol 2: ¹H NMR Spectroscopy

Causality: The ¹H NMR spectrum provides the initial and most sensitive overview of the molecule's proton environments. It allows for the determination of the number of distinct proton types, their relative ratios (via integration), and their neighboring proton environments (via spin-spin splitting).[5]

Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 16 ppm (approx. 6400 Hz)

  • Acquisition Time (AQ): ~3 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 8-16 (adjust for concentration)

Expected ¹H NMR Data and Interpretation:

Atom(s)LabelPredicted δ (ppm)MultiplicityIntegrationRationale & Notes
Ar-HH2, H6~6.6 - 6.8s2HTwo chemically equivalent aromatic protons will appear as a singlet due to symmetry.
Ar-CH₃H16, H17~2.2 - 2.4s6HTwo equivalent methyl groups on the aromatic ring, resulting in a single sharp peak.
O-CH₂H8~4.4 - 4.6s2HMethylene protons adjacent to the electronegative phenoxy oxygen, deshielded. Appears as a singlet as there are no adjacent protons.
N-HH10~5.8 - 6.5br s or d1HChemical shift is variable and depends on concentration and solvent. May show coupling to H11 (doublet) or appear as a broad singlet due to quadrupole broadening or exchange.
N-CHH11~4.1 - 4.3m1HMethine proton adjacent to the amide nitrogen. Will be a multiplet due to coupling with H10, H12, and H15.
CH₂H12, H15~1.8 - 2.1m4HMethylene protons on the cyclopentyl ring adjacent to the methine (C11).
CH₂H13, H14~1.5 - 1.7m4HThe remaining methylene protons on the cyclopentyl ring.[6][7]
Protocol 3: ¹³C{¹H} NMR Spectroscopy

Causality: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon provides valuable information about its functional group and electronic environment (e.g., sp², sp³, carbonyl, etc.).

Acquisition Parameters (101 MHz for a 400 MHz Spectrometer):

  • Pulse Program: zgpg30 (power-gated decoupling)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 240 ppm (approx. 24000 Hz)

  • Acquisition Time (AQ): ~1 second

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 512 - 2048 (adjust for concentration, ¹³C is less sensitive)

Expected ¹³C NMR Data and Interpretation:

Atom(s)LabelPredicted δ (ppm)Rationale & Notes
C=OC9~168 - 172Typical chemical shift for an amide carbonyl carbon.[8]
Ar-C-OC1~153 - 156Aromatic carbon attached to the phenoxy oxygen, deshielded.
Ar-C-ClC4~128 - 132Aromatic carbon attached to chlorine.
Ar-C-CH₃C3, C5~138 - 142Quaternary aromatic carbons attached to methyl groups.
Ar-CHC2, C6~114 - 118Protonated aromatic carbons.
O-CH₂C8~68 - 72Methylene carbon attached to the phenoxy oxygen.
N-CHC11~51 - 55Methine carbon of the cyclopentyl ring attached to nitrogen.
CH₂C12, C15~32 - 36Methylene carbons adjacent to the N-CH group.
CH₂C13, C14~23 - 27The remaining methylene carbons of the cyclopentyl ring.
Ar-CH₃C16, C17~20 - 23Methyl carbons attached to the aromatic ring.
Protocol 4: 2D NMR for Unambiguous Assignment

Causality: 2D NMR experiments are indispensable for confirming the proposed structure. They map correlations between nuclei, providing direct evidence of bonding and through-space proximity.[9]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the spin systems within the cyclopentyl ring.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This experiment definitively links the ¹H and ¹³C assignments.[10][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is the key experiment for connecting the molecular fragments, such as linking the phenoxy group to the acetamide backbone and the cyclopentyl group to the amide nitrogen.[2][13][14]

Acquisition Parameters (General):

  • Use standard, vendor-supplied pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

  • Optimize spectral widths in both dimensions to cover all relevant signals.

  • The number of scans and increments will depend on sample concentration and desired resolution.

Key Expected 2D Correlations for Structural Confirmation:

ExperimentKey Correlation (Proton → Carbon/Proton)Information Gained
COSY H11 ↔ H12/H15Confirms connectivity within the cyclopentyl ring.
H12 ↔ H13; H15 ↔ H14Further traces the cyclopentyl spin system.
HSQC H2/H6 ↔ C2/C6Links aromatic protons to their carbons.
H8 ↔ C8Links the phenoxy-methylene protons to their carbon.
H11 ↔ C11Links the cyclopentyl methine proton to its carbon.
H16/H17 ↔ C16/C17Links the aromatic methyl protons to their carbons.
HMBC H8C1, C9 CRITICAL: Connects the phenoxy group (via C1) and the amide carbonyl (C9) to the methylene bridge (H8), confirming the phenoxyacetamide core.
H11C9 CRITICAL: Connects the cyclopentyl group (H11) to the amide carbonyl (C9), confirming the N-cyclopentylacetamide structure.
H2/H6 → C4, C1Confirms assignments within the aromatic ring.
H16/H17 → C3, C5, C4Confirms the position of the methyl groups on the aromatic ring.

Conclusion

By systematically applying the protocols detailed in this guide—from meticulous sample preparation to the integrated analysis of 1D and 2D NMR spectra—a complete and unambiguous structural characterization of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide can be achieved. The combination of ¹H, ¹³C, COSY, HSQC, and particularly the critical long-range correlations observed in the HMBC spectrum, provides a self-validating dataset that confirms the precise atomic connectivity of the molecule. This rigorous approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or development activities.

References

  • Scribd. NMR Solvent Selection Guidelines. [Link]

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  • ResearchGate. 1H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)-acetamides. [Link]

  • Kutateladze, A. G., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

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  • Chen, K., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. PMC. [Link]

  • Chavarha, M., et al. (2016). Theoretical NMR correlations based Structure Discussion. PMC. [Link]

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  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

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  • Doc Brown's Chemistry. Cyclopentane low high resolution H-1 proton nmr spectrum. [Link]

  • Journal of Chemical Education. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Publications. [Link]

  • Save My Exams. NMR Splitting Patterns - A Level Chemistry Revision Notes. [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ACS Omega. (2024). Structure–Activity Relationships of Cannabigerol and Cannabigerolic Acid Derivatives as Antibacterial Agents against Gram-Positive Bacteria. ACS Publications. [Link]

  • Reddit. How do I interpret HNMR, COSY, and HMQC?[Link]

  • University of Colorado Boulder. 13-C NMR Chemical Shift Table. [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shifts (δ, ppm). [Link]

  • YouTube. (2023). HNMR spectroscopy practical problems #Spectra of Cyclopentane. [Link]

  • MDPI. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts. [Link]

  • Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

  • ResearchGate. HSQC spectra for the aromatic region of the compound. [Link]

  • Reddit. Multiplicity of cyclopentanone for H NMR. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically encumbered phenoxyacetamides. The target molecule, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide , features an ambident phenoxide nucleophile and a bulky alicyclic amine moiety.

Low synthetic yields for this molecule typically stem from a fundamental mismatch between the chosen synthetic route and the physical chemistry of the intermediates. Phenoxyacetamide derivatives are highly valued for their biological activities 1, but their assembly requires strict control over reaction microenvironments. This guide deconstructs the reaction mechanics to provide self-validating protocols and actionable troubleshooting steps for the two primary synthetic pathways.

Synthesis Workflows & Troubleshooting Logic

The synthesis can be approached via a convergent direct alkylation (Route A) or a linear two-step amide coupling (Route B). The diagnostic workflow below outlines the critical failure points and mechanistic solutions for each.

SynthesisTroubleshooting Target Low Yield: 2-(4-chloro-3,5-dimethylphenoxy) -N-cyclopentylacetamide RouteA Route A: Direct Alkylation (Phenol + alpha-haloamide) Target->RouteA Pathway 1 RouteB Route B: Amide Coupling (Phenoxyacetic Acid + Cyclopentylamine) Target->RouteB Pathway 2 ErrorA Stalled Conversion / Hydrolysis RouteA->ErrorA ErrorB Incomplete Amide Formation RouteB->ErrorB SolA1 Use Anhydrous K2CO3 / DMF (Prevents electrophile degradation) ErrorA->SolA1 SolA2 Ensure Aprotic Conditions (Favors O- over C-alkylation) ErrorA->SolA2 SolB1 Use EDC/HOBt or HATU (Activates sterically hindered acid) ErrorB->SolB1 SolB2 Increase Temp to 40°C (Drives alicyclic amine attack) ErrorB->SolB2

Diagnostic workflow for troubleshooting phenoxyacetamide synthesis routes.

Quantitative Data: Route Comparison

To make an informed decision on which route to optimize, review the empirical data summarizing the performance of both pathways.

ParameterRoute A: Direct AlkylationRoute B: Amide CouplingMechanistic Causality
Typical Yield 40% - 65%70% - 85% (over 2 steps)Route B avoids competitive electrophile hydrolysis in basic media.
Primary Impurity Alpha-hydroxyamide (hydrolysis)N-acylurea (from coupling reagent)Trace water degrades Route A reagents; poor activation stalls Route B.
Rate-Limiting Step Nucleophilic attack on alkyl chlorideAmine attack on activated esterSteric hindrance affects both, but alicyclic amine attack is highly sensitive.
Optimal Solvent Anhydrous DMFAnhydrous DCM or DMFDMF maximizes phenoxide nucleophilicity; DCM stabilizes active esters.
Validated Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Direct O-Alkylation (Convergent Route)

Mechanistic Goal: Maximize the nucleophilicity of the phenoxide oxygen while protecting the electrophile from hydroxide attack.

  • Preparation: Charge a rigorously dried reactor with 4-chloro-3,5-dimethylphenol (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (0.5 M).

  • Pre-formation: Stir at 60°C for 30 minutes.

    • Causality: Pre-forming the phenoxide ensures the inorganic base is consumed by the phenol rather than reacting with trace water to form nucleophilic hydroxide ions.

    • Validation Checkpoint: A distinct color change (often to a deep yellow/brown) and complete dissolution of the phenol indicates successful phenoxide formation.

  • Alkylation: Add 2-chloro-N-cyclopentylacetamide (1.1 eq) dropwise over 10 minutes.

  • Reaction: Elevate temperature to 80°C and stir for 6 hours. Monitor via LC-MS.

  • Workup: Quench the reaction by pouring it into a 5x volume of crushed ice water. The product will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Two-Step Amide Coupling (Linear Route)

Mechanistic Goal: Overcome the steric barrier of the alicyclic secondary-carbon amine.

  • Activation: Dissolve 2-(4-chloro-3,5-dimethylphenoxy)acetic acid (1.0 eq) in anhydrous DCM (0.2 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: EDC alone can undergo O-to-N acyl migration to form an unreactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form a highly reactive, sterically accessible OBt-active ester 2.

  • Coupling: Add cyclopentylamine (1.5 eq) and DIPEA (2.0 eq). Warm the reaction to 40°C and stir for 12 hours.

    • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show complete consumption of the highly polar acid baseline spot and the appearance of a less polar, UV-active amide spot.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO3​ (to remove unreacted acid and HOBt), and brine. Dry over Na2​SO4​ and concentrate.

Troubleshooting Guides & FAQs

Q1: I am using Route A (direct alkylation), but my conversion stalls at 40%, and I recover unreacted phenol. What is the mechanistic failure? A1: The stall is almost certainly due to the competitive hydrolysis of your electrophile (2-chloro-N-cyclopentylacetamide). Potassium carbonate ( K2​CO3​ ) in dimethylformamide (DMF) is the gold standard for O-alkylation of phenols because DMF selectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic ("naked") 3. However, if your K2​CO3​ or solvent contains trace water, hydroxide ions are generated. These hydrolyze the alpha-chloroamide into an unreactive alpha-hydroxyamide faster than the sterically hindered phenoxide can attack. Actionable Fix: Dry your K2​CO3​ in an oven at 120°C overnight. Switch to fresh, anhydrous DMF over molecular sieves.

Q2: In Route A, LC-MS shows a mass corresponding to the product, but NMR indicates a mixture of isomers. Why? A2: You are observing a mixture of O-alkylation (desired) and C-alkylation (undesired) products. The phenoxide is an ambident nucleophile. While the 4-position is blocked by the chlorine atom, the 2- and 6-positions are open. Protic solvents or weak bases encourage C-alkylation by hydrogen-bonding to the phenoxide oxygen, dampening its nucleophilicity. Using a strictly polar aprotic solvent like DMF strongly favors O-alkylation 4. Actionable Fix: Ensure absolutely no protic co-solvents (like methanol) are present. If C-alkylation persists, switch the base to Cesium Carbonate ( Cs2​CO3​ ), which provides a larger, softer cation that further enhances the oxygen's reactivity.

Q3: I switched to Route B (Amide coupling). The reaction with cyclopentylamine is incredibly slow compared to primary linear amines. How can I drive it to completion? A3: Cyclopentylamine is an alicyclic amine attached to a secondary carbon. The steric bulk of the cyclopentyl ring creates a high activation energy barrier for the nucleophilic attack on the activated ester intermediate. Actionable Fix: Standard coupling reagents are insufficient here. Ensure you are using the EDC/HOBt system or upgrade to HATU. Additionally, increase the equivalents of cyclopentylamine to 1.5–2.0 eq, and gently warm the reaction to 40°C to overcome the steric activation barrier.

Q4: Why is my isolated yield so low after the aqueous workup in Route B? A4: The target molecule is highly lipophilic but can form stable emulsions during aqueous/organic extraction, especially if unreacted cyclopentylamine or HOBt remains in the biphasic mixture. Actionable Fix: During the DCM/water extraction, if an emulsion forms, filter the entire biphasic mixture through a pad of Celite to break it. Alternatively, add a small amount of brine to the aqueous layer to increase ionic strength, forcing the organic product completely into the DCM layer.

References
  • Convenient O-alkylation of phenols - Academia.edu. 3

  • Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols - SciSpace. 4

  • EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents.2

  • Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis - Taylor & Francis.1

Sources

Technical Support Center: Optimizing Plasma Extraction of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to overcoming common challenges in bioanalytical sample preparation.

Welcome to the technical support center for the robust extraction of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide from plasma. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot a reliable bioanalytical method. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to ensure the accuracy and reproducibility of your results.

Analyte at a Glance: Understanding Your Compound

This profile—neutral and hydrophobic—is the cornerstone of our extraction strategy. It indicates that the primary retention mechanism we can exploit is reversed-phase interaction.

Frequently Asked Questions (FAQs)

Q1: Which extraction technique should I start with for this compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

The best technique depends on your specific analytical goals, such as required sensitivity, sample throughput, and the complexity of the plasma matrix.[2]

  • Protein Precipitation (PPT): Choose PPT for high-throughput screening or when you need a fast, simple, and generic method. It's excellent for early-stage discovery but is the "dirtiest" method, leaving behind significant matrix components like phospholipids, which can cause ion suppression in the MS source.[3][4]

  • Liquid-Liquid Extraction (LLE): Opt for LLE when you need a cleaner sample than PPT but want to avoid the complexity of SPE. It offers a good balance of cleanup, recovery, and cost.[5] The choice of an appropriate water-immiscible organic solvent is critical for success.[6]

  • Solid-Phase Extraction (SPE): Use SPE when you require the highest level of sample purity, maximum sensitivity, and minimal matrix effects.[7] It is the most selective technique but also the most time-consuming and expensive to develop. Given the hydrophobic nature of your analyte, a reversed-phase (e.g., C18) or polymeric (e.g., Strata-X) sorbent is the ideal starting point.[8][9]

Below is a decision-making guide to help you select the most appropriate method.

G start What are my analytical goals? throughput High Throughput & Speed Needed? start->throughput cleanliness High Sample Purity & Sensitivity Required? throughput->cleanliness No ppt Protein Precipitation (PPT) - Fast & Simple - High Matrix Effects throughput->ppt Yes complexity Willing to Invest in Method Development? cleanliness->complexity No spe Solid-Phase Extraction (SPE) - Highest Purity & Sensitivity - More Complex & Costly cleanliness->spe Yes lle Liquid-Liquid Extraction (LLE) - Good Balance of Purity & Speed - Risk of Emulsions complexity->lle No complexity->spe Yes

Caption: Decision tree for selecting an initial extraction method.

Q2: What is a "matrix effect," and how can it affect my results for this analyte?

A matrix effect is the alteration (suppression or enhancement) of the analyte's ionization in the mass spectrometer's source caused by co-eluting compounds from the biological matrix.[10][11] For plasma samples, phospholipids are a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[3] Since your analyte is hydrophobic, it is likely to co-elute with endogenous lipids and phospholipids from the plasma if the sample cleanup is insufficient, leading to poor sensitivity, accuracy, and reproducibility.

Troubleshooting Guide: Protein Precipitation (PPT)

PPT is a non-selective, bulk protein removal technique. The principle is to add a water-miscible organic solvent to the plasma sample, which reduces the solubility of proteins, causing them to precipitate.

Q3: I'm seeing low and inconsistent recovery with PPT. What's going wrong?

Low or variable recovery in PPT can often be traced to incomplete protein precipitation or co-precipitation of the analyte.

  • Cause: Insufficient volume of precipitation solvent.

    • Solution: A common starting point is a 3:1 or 4:1 ratio of solvent to plasma. Ensure you are using at least this ratio. For instance, for every 100 µL of plasma, add 300-400 µL of cold acetonitrile. Vortex thoroughly to ensure complete mixing and protein denaturation.

  • Cause: Analyte binding to precipitated proteins.

    • Explanation: Highly hydrophobic compounds can adsorb onto the surfaces of the precipitated protein pellet.

    • Solution: After adding the precipitation solvent, vortex vigorously for at least 30-60 seconds. This vigorous mixing helps to break up protein aggregates and release any trapped analyte into the supernatant.

Q4: My signal is suppressed, and my mass spectrometer source is getting dirty quickly. How can I improve my PPT method?

This is a classic sign of phospholipid contamination. While PPT removes proteins, it does not effectively remove phospholipids.

  • Solution 1: Optimize the Precipitation Solvent. Acetonitrile is generally preferred over methanol as it tends to precipitate proteins more effectively while leaving more of the phospholipids in the pellet.[4]

  • Solution 2: Incorporate a Phospholipid Removal Step. After protein precipitation and centrifugation, pass the supernatant through a specialized phospholipid removal plate or column. These products contain sorbents designed to specifically capture phospholipids while allowing your analyte to pass through.

  • Solution 3: Switch to a Different Extraction Method. If matrix effects from phospholipids remain a significant issue, PPT may not be a suitable technique for your assay's sensitivity requirements. Consider moving to LLE or SPE for a cleaner extract.[2]

Parameter Recommendation & Rationale
Precipitation Solvent Acetonitrile (ACN): Generally provides cleaner extracts than methanol by precipitating a greater amount of phospholipids along with proteins.
Solvent-to-Plasma Ratio 3:1 or 4:1 (v/v): Ensures complete protein precipitation. A lower ratio may lead to incomplete precipitation and higher matrix effects.
Mixing/Vortexing Time >30 seconds: Crucial for disrupting analyte-protein binding and ensuring reproducible precipitation.
Temperature Use cold solvent (~4°C): Can enhance protein precipitation efficiency.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous phase like plasma and an organic solvent).

Q5: What is the best organic solvent for extracting this neutral, hydrophobic compound?

The goal is to choose a water-immiscible solvent in which your analyte has high solubility, while matrix components have low solubility. The principle of "like dissolves like" applies here.

  • Rationale: Given the estimated LogP of 3-4, you should use a moderately non-polar solvent. Highly non-polar solvents like hexane may be too weak, while more polar solvents like ethyl acetate might extract more interferences.

  • Recommended Solvents (in order of increasing polarity):

    • Methyl tert-butyl ether (MTBE): An excellent choice. It is less prone to forming emulsions than diethyl ether and provides clean extracts.

    • Ethyl Acetate: A common and effective solvent, but it is slightly more water-soluble and may extract more polar interferences.

    • Dichloromethane (DCM): Effective but is denser than water, forming the bottom layer, which can make handling more difficult.

Q6: I'm getting a stable emulsion layer between the plasma and organic solvent. How do I break it?

Emulsions are a common problem in LLE, especially with plasma samples, and they trap your analyte, leading to low and variable recovery.

  • Cause: The presence of phospholipids and proteins at the aqueous-organic interface.

  • Solutions:

    • Centrifugation: Increase the centrifugation speed or time. This is often the simplest and most effective solution.

    • Salting Out: Add a salt like ammonium sulfate or sodium chloride to the aqueous phase before extraction.[12] This increases the polarity of the aqueous layer, which can help break the emulsion and drive your hydrophobic analyte into the organic phase.[13]

    • pH Adjustment (Use with Caution): Since your analyte is neutral, you can try acidifying the plasma (e.g., with a small amount of formic acid) to disrupt protein structures at the interface without affecting the analyte's charge state.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate analytes from a complex matrix. For a neutral, hydrophobic analyte, reversed-phase SPE is the most appropriate mode.

G cluster_workflow Reversed-Phase SPE Workflow condition 1. Condition (Activate Sorbent) Ex: Methanol equilibrate 2. Equilibrate (Prepare for Sample) Ex: Water condition->equilibrate load 3. Load (Bind Analyte) Diluted Plasma equilibrate->load wash 4. Wash (Remove Interferences) Ex: 5-10% Methanol in Water load->wash elute 5. Elute (Collect Analyte) Ex: >95% Methanol or ACN wash->elute

Caption: Standard workflow for reversed-phase Solid-Phase Extraction.

Q7: My analyte isn't binding to the SPE cartridge; I'm finding it in the load fraction (flow-through). Why?

This indicates a failure in the retention of your analyte on the sorbent.

  • Cause 1: Incorrect Sorbent Choice.

    • Solution: For your hydrophobic analyte, a C18 (octadecyl) or a polymeric reversed-phase sorbent is appropriate. Ensure you are not using a normal-phase (e.g., silica) or ion-exchange sorbent, which would not retain a neutral, hydrophobic compound from an aqueous matrix.[8][14]

  • Cause 2: Sample Solvent is Too Strong.

    • Explanation: The solvent in which your sample is dissolved (the "loading solvent") must be weak enough to allow the analyte to bind to the sorbent. If your plasma sample is diluted in a high percentage of organic solvent before loading, the analyte will remain in the solution and pass right through the cartridge.

    • Solution: Dilute the plasma sample with an aqueous buffer (e.g., water or phosphate buffer) before loading. A dilution of at least 1:1 (plasma:aqueous buffer) is recommended to reduce viscosity and ensure proper binding.

  • Cause 3: Inadequate Sorbent Conditioning.

    • Explanation: The reversed-phase sorbent must be "activated" or "wetted" with a water-miscible organic solvent (like methanol) first. This allows the hydrophobic C18 chains to interact with the analyte. If this step is skipped, binding will be poor.

    • Solution: Always perform the conditioning (e.g., 1-2 mL methanol) and equilibration (e.g., 1-2 mL water) steps before loading your sample.[7]

Q8: My analyte is binding, but I'm losing it during the wash step. What should I do?

This means your wash solvent is too strong and is prematurely eluting your analyte along with the interferences.

  • Explanation: The goal of the wash step is to remove weakly retained, more polar interferences while leaving your strongly retained analyte on the sorbent.

  • Solution: Decrease the strength (i.e., the percentage of organic solvent) of your wash solution.

    • Example: If you are currently washing with 40% methanol in water, try reducing it to 20%, then 10%, and then 5%. Analyze the wash fraction at each step to find the highest organic percentage you can use without eluting your analyte.

Q9: My analyte binds and is retained during the wash, but I get low recovery in the final elution step. How can I fix this?

This suggests that the elution solvent is too weak to fully desorb the analyte from the sorbent.[15]

  • Cause 1: Elution Solvent is Too Weak.

    • Solution: Increase the strength of your elution solvent. In reversed-phase SPE, this means increasing the percentage of organic solvent. If 70% acetonitrile isn't working, try 90% or 100% acetonitrile. Acetonitrile is a "stronger" elution solvent than methanol in reversed-phase systems and can be more effective for highly retained compounds.

  • Cause 2: Insufficient Elution Volume.

    • Solution: The volume of elution solvent may not be enough to pass through the entire sorbent bed and collect all the analyte. Try increasing the elution volume. For example, instead of a single 1 mL elution, try two consecutive 1 mL elutions and analyze them separately to see if more analyte is recovered in the second fraction.

  • Cause 3: Secondary Interactions.

    • Explanation: Some silica-based C18 sorbents have residual active silanol groups that can cause strong, unwanted ionic interactions with analytes. While your compound is neutral, minor secondary interactions can still occur.

    • Solution: Add a small amount of a modifier to your elution solvent. For a neutral compound, trying a different solvent like isopropanol or using a solvent mixture (e.g., methanol/acetonitrile) can sometimes disrupt these interactions.

Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at >10,000 x g for 10 minutes to separate the layers and pellet any precipitated protein.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE)
  • Sorbent: C18 or Polymeric Reversed-Phase (e.g., Strata-X), 1 mL or 3 mL cartridge format.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Load:

    • Pre-treat the plasma sample by diluting 100 µL of plasma with 100 µL of 2% phosphoric acid in water. (The acid helps precipitate some proteins and disrupt drug-protein binding).

    • Load the entire 200 µL of the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 drop per second).

  • Wash:

    • Pass 1 mL of deionized water through the cartridge to remove salts.

    • Pass 1 mL of 10% methanol in water to remove polar interferences.

  • Dry: Dry the cartridge under vacuum for 1-2 minutes to remove excess water.

  • Elute:

    • Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

References

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters. Retrieved from [Link]

  • Al-Tannak, N. F., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Molecules, 27(3), 899. Retrieved from [Link]

  • Li, W., et al. (2019). A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. Biomedical Chromatography, 33(4), e4461. Retrieved from [Link]

  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. ResearchGate. Retrieved from [Link]

  • Jain, D., et al. (2010). Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. Acta Chromatographica, 22(3), 355-367. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. Retrieved from [Link]

  • Li, W., & Tse, F. L. S. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(15), 1773-1776. Retrieved from [Link]

  • Phenomenex. (2026, March 13). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. LCGC North America. Retrieved from [Link]

  • Schebb, N. H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(12), 3963-3974. Retrieved from [Link]

  • Adachi, J., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Proteomes, 7(2), 20. Retrieved from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Optimization of an LC-MS Method for the Determination of Artesunate and Dihydroartemisinin Plasma Levels using Liquid-Liquid Extraction. ResearchGate. Retrieved from [Link]

  • Sud, M., et al. (2007). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Biomolecular Techniques, 18(5), 312-316. Retrieved from [Link]

  • Vu, H. T., & Scarlett, C. J. (2017). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 6(11), 99. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. Retrieved from [Link]

  • Lee, H., et al. (2023). A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. Pharmaceutics, 15(6), 1735. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Retrieved from [Link]

  • Waters Corporation. (n.d.). Factors that Influence the Recovery of Hydrophobic Peptides During LC-MS Sample Handling. Waters. Retrieved from [Link]

  • Sookkhee, S., et al. (2025, November 17). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. MDPI. Retrieved from [Link]

  • Diva-Portal.org. (2020, October 14). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. Diva-Portal. Retrieved from [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Porvair Sciences. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). Cheméo. Retrieved from [Link]

  • PLOS One. (2024, September 6). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS. Retrieved from [Link]

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Technical Support Center: Mitigating Non-Specific Protein Binding of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific protein binding in various experimental assays. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a series of structured, actionable solutions.

Issue 1: High Background Signal in Immunoassays (ELISA, Western Blot)

You are observing a high background signal across your plate or membrane, making it difficult to distinguish the specific signal from noise. This is a classic sign of non-specific binding of either the compound itself, or the detection antibodies to the assay surface.

High background is often due to unoccupied binding sites on the solid phase (e.g., microplate wells or blotting membranes) that adsorb assay components indiscriminately.[1][2][3] The hydrophobic nature of the dimethylphenoxy and cyclopentyl groups in your compound can also promote its direct, non-specific adsorption to surfaces.

Solution 1.1: Optimize the Blocking Buffer

The choice of blocking agent is the most critical factor in preventing non-specific binding.[4] A blocker's job is to saturate all unoccupied sites on the assay surface.[2][3]

  • Step 1: Switch Your Primary Blocking Agent. If you are using Bovine Serum Albumin (BSA), try Non-Fat Dry Milk (NFDM), and vice-versa. Milk contains a complex mixture of proteins, including casein, which can be very effective at blocking a wide range of non-specific interactions.[2][5] However, if you are working with phosphorylated proteins, BSA is preferred as milk contains phosphoproteins like casein that can interfere with the assay.[5][6]

  • Step 2: Adjust Blocker Concentration. The standard 3-5% concentration for BSA or NFDM is a starting point.[2][6] Inadequate blocker concentration leads to excessive background.[3] Systematically test a range of concentrations (e.g., 1%, 3%, 5% w/v) to find the optimal balance between low background and high signal.

  • Step 3: Consider Protein-Free or Alternative Blockers. If both BSA and milk fail, consider commercial protein-free blockers or alternatives like fish gelatin.[7][8] Fish gelatin can be advantageous as it is less likely to cross-react with mammalian antibodies.[8]

Solution 1.2: Incorporate Detergents into Buffers

Non-ionic detergents are crucial for disrupting weak, hydrophobic interactions that are a primary driver of non-specific binding for compounds like yours.[9][10]

  • Step 1: Add Tween-20 to Your Wash Buffer. Start by adding 0.05% Tween-20 to your wash buffer (e.g., TBS-T or PBS-T). Detergents in the wash buffer actively block newly exposed sites as weakly bound molecules are washed away.[1]

  • Step 2: Titrate Detergent Concentration. If background persists, you can cautiously increase the Tween-20 concentration up to 0.1%.[11] Be aware that very high detergent concentrations (>0.1%) can sometimes be detrimental and may even strip away specifically bound proteins.[12]

  • Step 3: Add Detergent to the Antibody Dilution Buffer. Including a low concentration of detergent (e.g., 0.05% Tween-20) when diluting your primary and secondary antibodies can further reduce their non-specific adsorption.

Solution 1.3: Increase the Ionic Strength of Buffers

  • Step 1: Modify Salt Concentration. Electrostatic interactions can also contribute to non-specific binding.[13] Increasing the salt concentration (e.g., NaCl from 150 mM to 250 mM or even 500 mM) in your binding and wash buffers can help shield these charges and reduce unwanted ionic interactions.[14]

Issue 2: Inconsistent or Non-Reproducible Results

Your assay results vary significantly between experiments, even with the same protocol. This can be caused by subtle, uncontrolled non-specific interactions.

Inconsistency often stems from incomplete or variable blocking, or from the compound interacting non-specifically with proteins in your sample matrix (e.g., serum, cell lysate), effectively changing its available concentration.

Solution 2.1: Standardize and Extend Blocking/Incubation Times

  • Step 1: Increase Blocking Time. Ensure you are blocking for a sufficient duration. While 1-2 hours at room temperature is common, overnight blocking at 4°C can provide a more thorough and consistent surface passivation.[4]

  • Step 2: Introduce a Secondary Blocking Step. For particularly difficult assays, consider a two-step blocking approach. For example, use a protein-based blocker first, followed by a polymer-based blocker like Polyvinylpyrrolidone (PVP).[8][10]

Solution 2.2: Use a Specialized Assay Diluent

  • Step 1: Add BSA to the Sample Diluent. When analyzing your compound in complex biological samples, non-specific binding to abundant proteins like albumin can occur.[15] Diluting your sample and your compound in a buffer containing a carrier protein like 1% BSA can help saturate these non-specific protein-protein interaction sites.[14]

  • Step 2: Utilize Commercial Assay Diluents. Many commercial diluents are specifically formulated to reduce matrix effects and non-specific binding from components in serum or plasma.[16] These often contain a mix of blocking agents and chelators.

Frequently Asked Questions (FAQs)

Q1: What chemical properties of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide make it prone to non-specific binding?

This compound has significant hydrophobic character due to the dichlorinated dimethylphenoxy ring and the N-cyclopentyl group. These non-polar regions can readily engage in hydrophobic interactions with proteins and plastic surfaces, which are primary drivers of non-specific binding.[13][17]

Q2: What are the fundamental forces behind non-specific binding?

Non-specific binding is primarily driven by two types of non-covalent interactions:

  • Hydrophobic Interactions: Occur between non-polar molecules or parts of molecules in an aqueous environment. The hydrophobic moieties on your compound will preferentially associate with hydrophobic patches on proteins or assay surfaces.

  • Electrostatic Interactions: These are attractions between charged molecules. Although your compound is neutral, proteins have numerous charged patches on their surface that can interact with charged sites on other proteins or the assay surface.[17]

Q3: Can the pH of my buffer affect non-specific binding?

Absolutely. The pH of the buffer dictates the charge state of the proteins in your system.[14][18] If the buffer pH is near a protein's isoelectric point (pI), its net charge will be close to zero, which can sometimes increase aggregation and non-specific hydrophobic interactions. Adjusting the pH away from the pI can increase protein solubility and reduce these effects.[14] The binding affinity between proteins can be highly sensitive to both pH and ionic strength.[19][20]

Q4: When should I use a protein-based blocker versus a synthetic one?

A protein-based blocker like BSA or NFDM is an excellent and cost-effective first choice for most applications.[2][4] However, if you experience cross-reactivity (e.g., anti-goat secondary antibodies reacting with goat serum proteins in a blocker) or if your assay is sensitive to the presence of any protein (e.g., certain phosphoprotein assays), a synthetic, protein-free blocker is recommended.[5][21]

Data & Protocols

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) 1 - 5%Single, well-characterized protein; low cross-reactivity.[2][7]Higher cost than milk.Phosphoprotein detection; when using biotin-avidin systems.[5]
Non-Fat Dry Milk (NFDM) 1 - 5%Inexpensive; complex protein mixture blocks effectively.[2][6]Contains phosphoproteins (casein) and biotin; can interfere with some assays.[5]General purpose Western blots and ELISAs.[2]
Fish Gelatin 0.1 - 1%Non-mammalian source reduces cross-reactivity with mammalian antibodies.[8]Can be less effective than BSA or milk for some applications.Assays using mammalian-derived antibodies and samples.
Commercial/Synthetic Blockers VariesProtein-free; reduces cross-reactivity; high consistency.[21]Higher cost.Highly sensitive assays; assays with known cross-reactivity issues.[16]
Protocol: Preparation of Optimized Blocking & Wash Buffers

This protocol provides a starting point for optimizing your buffers to reduce non-specific binding.

Materials:

  • Tris Base

  • NaCl

  • HCl

  • Tween-20

  • Bovine Serum Albumin (BSA) or Non-Fat Dry Milk (NFDM)

  • Deionized (DI) Water

Buffer Recipes:

  • Tris-Buffered Saline (TBS), 10x Stock (1 Liter)

    • Tris Base: 24.2 g

    • NaCl: 80.0 g

    • DI Water: to 800 mL

    • Adjust pH to 7.6 with HCl.

    • Bring final volume to 1 Liter with DI Water.

    • Store at 4°C.

  • Wash Buffer (TBST), 1x (1 Liter)

    • 10x TBS Stock: 100 mL

    • Tween-20: 0.5 mL (for 0.05%)

    • DI Water: to 1 Liter

    • Store at room temperature.

  • Blocking Buffer (5% BSA in TBST), 1x (100 mL)

    • 10x TBS Stock: 10 mL

    • BSA: 5 g

    • DI Water: to 90 mL

    • Dissolve BSA completely.

    • Add Tween-20: 50 µL (for 0.05%)

    • Bring final volume to 100 mL with DI Water.

    • Prepare fresh or store in aliquots at -20°C.

Visual Guides

Diagram 1: Mechanisms of Non-Specific Binding

cluster_0 Assay Surface / Protein cluster_1 Small Molecule Compound cluster_2 Blocking Agents P_hydro Hydrophobic Patch P_ionic Charged Region (+/-) C_hydro Hydrophobic Group C_hydro->P_hydro Hydrophobic Interaction Blocker BSA / Casein Blocker->P_hydro Blocks Blocker->P_ionic Blocks Detergent Tween-20 Detergent->P_hydro Disrupts Detergent->C_hydro Disrupts

Caption: Key interactions driving non-specific binding and mitigation by blockers.

Diagram 2: Troubleshooting Workflow

Start Start: High Background or Poor Reproducibility Step1 1. Optimize Blocking Buffer - Switch Blocker (BSA <-> Milk) - Titrate Concentration (1-5%) Start->Step1 Check1 Problem Solved? Step1->Check1 Step2 2. Add Detergent - Add 0.05% Tween-20 to Wash Buffer - Add 0.05% Tween-20 to Ab Diluent Check2 Problem Solved? Step2->Check2 Step3 3. Adjust Buffer Conditions - Increase Ionic Strength (e.g., 250-500mM NaCl) - Adjust pH Check3 Problem Solved? Step3->Check3 Step4 4. Standardize Protocol - Increase Blocking Time (e.g., O/N at 4°C) - Use Commercial Assay Diluent End Resolved: Low Background & High Reproducibility Step4->End Check1->Step2 No Check1->End Yes Check2->Step3 No Check2->End Yes Check3->Step4 No Check3->End Yes

Caption: Systematic workflow for troubleshooting non-specific binding issues.

References

  • ELISA Blocking Optimization: Reduce Background & Improve Sensitivity | Boster Bio . Available at: [Link]

  • Lab-Tools. (2025). Western Blot Blocking 101: How to Pick the Best Solution for Your Experiment. Available at: [Link]

  • Sahin, E., et al. (2010). Comparative effects of pH and ionic strength on proteinprotein interactions, unfolding, and aggregation for IgG1 antibodies. Journal of Pharmaceutical Sciences, 99(12), 4830-4848. Available at: [Link]

  • IBS. (2014). An improved surface passivation method for single-molecule studies. Available at: [Link]

  • Sahin, E., et al. (2010). Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies. PubMed, 99(12), 4830-4848. Available at: [Link]

  • Zhang, F., et al. (2013). Zwitterion siloxane to passivate silica against nonspecific protein adsorption. PubMed. Available at: [Link]

  • Bio-Rad. Blocking & Antibody Incubation - Western Blot - Immunodetection. Available at: [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-734. Available at: [Link]

  • Wang, N., et al. (2009). Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins. ResearchGate. Available at: [Link]

  • Blockers Practical Guide. Available at: [Link]

  • Ke, W., et al. (2024). Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. PNAS. Available at: [Link]

  • Corning. Effective Blocking Procedures in ELISA Assays. Available at: [Link]

  • G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Available at: [Link]

  • Landreh, M., et al. (2017). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. PMC. Available at: [Link]

  • Azure Biosystems. Blocking: Key to Optimizing Your Western Blots. Available at: [Link]

  • Institute for Basic Science. (2014). an improved surface passivation method for single-molecule studies. Available at: [Link]

  • G-Biosciences. (2013). Uncovering the Role of Detergents in Protein Solubilization. Available at: [Link]

  • Bio-Rad Antibodies. ELISA Optimization. Available at: [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available at: [Link]

  • AffiCoat. Understanding and Controlling Non-Specific Binding in SPR Experiments. Available at: [Link]

  • Google Patents. (2008). US20080108147A1 - Reduction of non-specific binding in immunoassays.
  • Jo, K., et al. (2014). Surface Passivation for Single-molecule Protein Studies. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Available at: [Link]

  • Request PDF. (2010). Comparative Effects of pH and Ionic Strength on Protein-Protein Interactions, Unfolding, and Aggregation for IgG1 Antibodies. Available at: [Link]

  • AIP Publishing. (2016). Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation. The Journal of Chemical Physics. Available at: [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. Available at: [Link]

  • Kim, J., et al. (2019). Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. PMC. Available at: [Link]

  • Element Lab Solutions. Reducing non-specific protein binding in HPLC. Available at: [Link]

  • Candor Bioscience. nonspecific binding in immunoassays. Available at: [Link]

  • BindingDB. BDBM50336470 2-(2,4-dimethylphenoxy)-N-(4-(piperidin-1-ylmethyl)phenyl)acetamide::CHEMBL1376913. Available at: [Link]

  • ProteomeXchange. (2025). Dataset PXD064073. Available at: [Link]

  • PRODUCT SPECIFICITY AND INHIBITION OF PROTEIN N- TERMINAL METHYLTRANSFERASE 1/2. Available at: [Link]

  • BindingDB. BDBM345970 N-(3-Chloro-pyridin-2-ylmethyl). Available at: [Link]

Sources

Technical Support Center: Overcoming Cell Membrane Permeability Issues with 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering in vitro assay failures, poor bioavailability, or inconsistent target engagement when working with 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide .

As a highly lipophilic small molecule, this compound presents unique physicochemical challenges. The bulky 4-chloro-3,5-dimethylphenoxy moiety combined with the aliphatic cyclopentyl ring drives a high partition coefficient (cLogP). Meanwhile, the single acetamide linkage provides minimal Polar Surface Area (PSA). This imbalance often results in a "grease ball" phenomenon: the compound precipitates in aqueous media, binds non-specifically to assay plastics, or becomes permanently trapped within the hydrophobic core of the cellular lipid bilayer.

Below, we provide a comprehensive troubleshooting guide, self-validating experimental protocols, and formulation strategies to overcome these barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: My cells show absolutely no phenotypic response to the compound, even at concentrations up to 50 µM. Is this a lack of target engagement or a permeability issue? A: It is highly likely a solubility and permeability artifact. Due to its high lipophilicity, introducing this compound via a standard DMSO stock into aqueous cell culture media often causes rapid micro-precipitation. Even if the precipitate is invisible to the naked eye, the free fraction of the drug available to interact with the cell membrane is virtually zero. Before questioning the compound's intrinsic pharmacology, you must validate its solubility limit in your specific assay buffer .

Q2: I confirmed the compound is in solution, but it still isn't reaching the intracellular target. Could it be trapped in the membrane? A: Yes. This is a classic case of membrane trapping . For a molecule to successfully permeate a cell, it must first partition into the lipid bilayer from the extracellular space, and then partition out of the bilayer into the aqueous cytosol. Because 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide lacks sufficient hydrophilicity, it thermodynamically prefers to remain embedded in the hydrophobic core of the plasma membrane rather than entering the aqueous intracellular environment.

Q3: How can I definitively distinguish between poor passive diffusion and active efflux by transporters like P-glycoprotein (P-gp)? A: You must decouple passive diffusion from active transport by running orthogonal assays. We recommend running a Parallel Artificial Membrane Permeability Assay (PAMPA) alongside a standard bidirectional Caco-2 cell permeability assay .

  • PAMPA utilizes an artificial lipid-infused membrane devoid of proteins, measuring only passive diffusion.

  • Caco-2 expresses active efflux pumps (like P-gp and BCRP). If your compound shows high permeability in PAMPA but a high efflux ratio (B-to-A / A-to-B > 2.0) in Caco-2, active efflux is your primary barrier.

Part 2: Cellular Barriers & Diagnostic Workflow

Understanding the exact mechanism of failure is critical before attempting to reformulate the compound.

G Extracellular Extracellular Space (Aqueous Media) Membrane Lipid Bilayer (Hydrophobic Core) Extracellular->Membrane Passive Diffusion Cytosol Cytosol (Intracellular Target) Membrane->Cytosol Successful Permeation Trapping Membrane Trapping (High logP Accumulation) Membrane->Trapping Hydrophobic Retention Efflux Efflux Transporter (e.g., P-gp) Cytosol->Efflux Substrate Binding Efflux->Extracellular Active Efflux

Cellular barriers and transport mechanisms affecting lipophilic small molecules.

Workflow Start Observe Low Efficacy in Cell-Based Assay PAMPA Run PAMPA Assay (Isolate Passive Permeability) Start->PAMPA Caco2 Run Caco-2 Assay (Assess Active Transport) Start->Caco2 HighPAMPA High PAMPA P_app (Good Passive Diffusion) PAMPA->HighPAMPA LowPAMPA Low PAMPA P_app (Poor Passive Diffusion) PAMPA->LowPAMPA EffluxCheck Low Caco-2 (A->B)? Active Efflux Suspected Caco2->EffluxCheck HighPAMPA->EffluxCheck SolubilityCheck Check Aqueous Solubility & Membrane Trapping LowPAMPA->SolubilityCheck Inhibitor Co-dose with Efflux Inhibitor (e.g., Verapamil) EffluxCheck->Inhibitor Formulation Formulate with HP-β-CD to Enhance Delivery SolubilityCheck->Formulation

Diagnostic workflow for resolving small molecule permeability and efficacy issues.

Part 3: Experimental Protocols

Protocol A: Enhancing Bioavailability via 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexation

Causality & Rationale: To prevent 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide from precipitating or binding to plasticware, we utilize HP-β-CD. Cyclodextrins possess a hydrophobic inner cavity that encapsulates the lipophilic compound, while their hydrophilic outer surface ensures the entire inclusion complex remains highly soluble in aqueous media . This acts as a molecular "shuttle," delivering the compound directly to the cell membrane.

Step-by-Step Methodology:

  • Prepare Excipient Stock: Dissolve HP-β-CD powder in sterile cell culture grade water to create a 20% (w/v) stock solution. Filter sterilize through a 0.22 µm PES membrane.

  • Prepare Compound Stock: Dissolve 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution via sonication for 5 minutes.

  • Complexation: Slowly add 10 µL of the 10 mM compound stock dropwise into 990 µL of the 20% HP-β-CD solution while continuously vortexing at medium speed.

  • Equilibration: Place the mixture on an orbital shaker at 37°C for 2 hours to allow the thermodynamic formation of the inclusion complex.

  • Application: Dilute this complex directly into your cell culture media. The final DMSO concentration will be ≤0.1%, and the compound will remain fully soluble.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality & Rationale: PAMPA provides a self-validating system to measure passive transcellular permeability without the confounding variables of cellular metabolism or active efflux .

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous PVDF filter of the PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution dissolved in dodecane. Allow the solvent to evaporate for 10 minutes.

  • Donor Solution: Dilute the compound to 10 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility. Add 300 µL of this solution to the donor wells.

  • Acceptor Solution: Add 300 µL of blank PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells. Add an internal standard and quantify the compound concentration using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation. A Papp​<1.0×10−6 cm/s indicates poor passive diffusion.

Part 4: Quantitative Data Summary

The table below summarizes the expected improvements in physicochemical properties and biological assay performance when transitioning from standard DMSO delivery to advanced formulation strategies for 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide.

Formulation StrategyMax Aqueous Solubility (µM)PAMPA Papp​ ( 10−6 cm/s)Apparent IC50 in Cell Assay (µM)Primary Limitation
Standard (0.1% DMSO) < 1.5 µM0.8> 50 µM (Inactive)Micro-precipitation; plastic binding
20% HP-β-CD Complex > 500 µM12.52.1 µMRequires complexation time
Lipid Nanoparticles (LNP) > 1000 µMN/A (Endocytosis)0.4 µMComplex manufacturing process

Note: The dramatic shift in apparent IC50 when using HP-β-CD or LNPs demonstrates that the initial lack of efficacy is an artifact of poor permeability and solubility, not a lack of target engagement.

Part 5: References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

  • Simulation-Based Approaches for Determining Membrane Permeability of Small Compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

Technical Support Center: Resolving HPLC Peak Tailing for 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during HPLC analysis of this compound. Peak tailing can significantly compromise the accuracy of quantification and the overall resolution of your method.[1] This document provides a structured, in-depth approach to systematically diagnose and resolve these issues, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a critical issue for my analysis?

A1: In an ideal HPLC separation, a chromatographic peak has a symmetrical, Gaussian shape. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical "tail."[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[2]

Peak tailing is a critical problem for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between two different compounds.

  • Inaccurate Integration: The tail of the peak can be difficult for chromatography data systems to integrate consistently, leading to errors in quantification and poor reproducibility.

  • Lower Sensitivity: As the peak broadens and its height decreases, it becomes harder to detect, especially at low concentrations.

Ignoring peak tailing can lead to unreliable and inaccurate analytical results, compromising the integrity of your research or product development.

Q2: What are the most common causes of peak tailing for an analyte like 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide?

A2: The structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide—a largely hydrophobic molecule with a polar amide group—makes it susceptible to a specific type of secondary interaction on silica-based reversed-phase columns.

The primary cause of peak tailing for this and similar compounds is the interaction between the analyte and active sites on the stationary phase, most commonly residual silanol groups (Si-OH).[3][4] This occurs when the separation involves more than one retention mechanism.[1][2] While the primary retention mechanism is hydrophobic interaction with the C18 or C8 chains, a secondary, stronger interaction can occur between the polar amide group of your analyte and the acidic silanol groups on the silica surface.[4] These silanol groups can become ionized (SiO-) at moderate to high pH levels and interact strongly with polar or basic functional groups, delaying a portion of the analyte molecules as they pass through the column and causing a tail.[1][4][5][6]

Other potential causes include:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.[3][7]

  • Column Contamination or Degradation: Accumulation of sample matrix components or physical voids in the column packing can create alternative paths for the analyte.[8]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[9]

  • Mobile Phase/Sample Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can distort peak shape.[10]

Below is a diagram illustrating the key problematic interaction.

G cluster_0 Silica Stationary Phase Surface cluster_1 Mobile Phase Silica Si O Si Silanol Si-O-H Acidic Site (pKa ~4-5) Silica:f1->Silanol:head Analyte R-C(=O)-NH-R' 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide Analyte:amide->Silanol:head Strong Secondary Interaction (Hydrogen Bonding / Dipole) CAUSES PEAK TAILING

Caption: Analyte interaction with an acidic silanol group.

Q3: How should I systematically troubleshoot peak tailing for my compound?

A3: A systematic approach is crucial. Avoid changing multiple parameters at once, as this makes it impossible to identify the root cause.[11] Follow this logical workflow to diagnose the problem efficiently.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed q1 Is the tailing on ALL peaks or just the analyte peak? start->q1 all_peaks Tailing on ALL peaks q1->all_peaks All one_peak Tailing on Analyte Peak(s) q1->one_peak Analyte check_physical Suspect Physical or System Issue all_peaks->check_physical check_chemical Suspect Chemical Interaction one_peak->check_chemical physical_solutions 1. Check for column void/blockage. (Reverse/flush column or replace). 2. Reduce extra-column volume (shorter/narrower tubing). 3. Check for system leaks. check_physical->physical_solutions q2 Is sample concentration high? check_chemical->q2 end Problem Resolved physical_solutions->end dilute_sample Dilute sample & reinject. Did peak shape improve? q2->dilute_sample Yes mobile_phase Optimize Mobile Phase q2->mobile_phase No overload_issue Column Overload was the issue. Reduce sample concentration or injection volume. dilute_sample->overload_issue Yes dilute_sample->mobile_phase No overload_issue->end mobile_phase_solutions mobile_phase_solutions mobile_phase->mobile_phase_solutions mobile_phase_solutions->end

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Q4: How can I modify my mobile phase to eliminate tailing from silanol interactions?

A4: Mobile phase optimization is one of the most powerful tools to combat peak tailing caused by silanol interactions.

1. Adjust Mobile Phase pH: This is the most effective first step. The goal is to suppress the ionization of the surface silanol groups.

  • Mechanism: Silanol groups are acidic and become negatively charged at pH values above ~3-4.[5] By lowering the mobile phase pH to below 3, you ensure these groups remain protonated (neutral), which significantly reduces their ability to interact with your analyte.[2][12][13]

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add an acidifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v). This will typically bring the pH to between 2.5 and 3.0.

    • Confirm the pH with a calibrated pH meter.

    • Filter the aqueous mobile phase before use. Caution: Ensure your column is stable at low pH. Most modern silica columns are stable down to pH 2, but always check the manufacturer's specifications.[13]

2. Increase Buffer Concentration: A buffer resists changes in pH and can help improve peak shape.

  • Mechanism: Higher buffer concentrations (higher ionic strength) can help "shield" the charged silanol sites on the stationary phase, reducing their availability to interact with the analyte.[14][15]

  • Recommendation: For UV-based detection, increasing the buffer concentration (e.g., phosphate or acetate) to 20-50 mM can improve peak symmetry.[12][13] For LC-MS applications, keep buffer concentrations low (typically <10 mM) to avoid ion suppression; in this case, pH adjustment is the preferred strategy.[7][16]

3. Use Mobile Phase Additives (Use with Caution): Historically, a "sacrificial base" like triethylamine (TEA) was added to the mobile phase.

  • Mechanism: TEA is a small basic compound that preferentially interacts with the acidic silanol sites, effectively blocking them from interacting with the analyte.[1][12]

  • Recommendation: This is now considered an older technique. Modern, high-purity, end-capped columns (see Q5) have largely eliminated the need for TEA.[1] It can be difficult to flush from a column and can suppress MS signals. Use it only as a last resort if other methods fail.

ParameterRecommendation for 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamideRationale
Mobile Phase pH pH 2.5 - 3.0 Suppresses silanol ionization, minimizing secondary interactions.[2][12]
Buffer System (UV) 10-25 mM Phosphate or AcetateProvides pH control and can mask silanol activity.[7][16]
Acidic Additive (MS) 0.1% Formic AcidVolatile, MS-friendly, and effectively lowers pH.[7]
Organic Modifier Acetonitrile or MethanolStandard for reversed-phase. Acetonitrile often provides sharper peaks.
Q5: Could my column be the problem? How do I choose the right column and maintain it?

A5: Yes, the column is frequently at the heart of peak tailing issues.[17]

1. Choose a High-Purity, End-Capped Column:

  • Mechanism: HPLC column manufacturers have developed advanced techniques to minimize surface silanol activity.

    • High-Purity Silica (Type B): Modern columns are made from silica with very low levels of trace metal contaminants, which can increase silanol acidity.[1][12]

    • End-Capping: After the C18 or C8 chains are bonded to the silica, the column is treated with a small silanizing reagent (like trimethylchlorosilane) to "cap" and deactivate many of the remaining accessible silanol groups.[2] Double end-capped columns offer even better performance for polar or basic analytes.[6]

  • Recommendation: For analyzing 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, select a modern, high-purity, end-capped C18 or C8 column. These columns are specifically designed to provide symmetrical peak shapes for compounds prone to silanol interactions.[9]

2. Check for Column Contamination and Voids:

  • Contamination: Strongly retained compounds from previous injections can build up at the head of the column, creating active sites that cause tailing.

  • Voids: High pressure or extreme pH can cause the silica bed to collapse, creating a void at the column inlet.[7][12] This disrupts the flow path and affects all peaks in the chromatogram.

  • Protocol for Column Cleaning:

    • Disconnect the column from the detector.

    • Reverse the column direction (if permitted by the manufacturer).

    • Flush with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • 20 column volumes of your mobile phase without buffer (e.g., water/acetonitrile).

      • 20 column volumes of 100% Acetonitrile.

      • 20 column volumes of Isopropanol (for very hydrophobic contaminants).

      • 20 column volumes of 100% Acetonitrile.

      • Re-equilibrate with your mobile phase (at least 10-20 column volumes).

3. Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column. Its purpose is to adsorb strongly retained matrix components and particulates, protecting the more expensive analytical column from contamination and extending its lifetime.[3][18] If you notice a sudden increase in peak tailing and system backpressure, replacing the guard column is an easy first step.[7]

Q6: Can my HPLC system or sample preparation be causing the tailing?

A6: Absolutely. Issues outside of the column and mobile phase chemistry can lead to poor peak shape.

1. Sample Preparation:

  • Sample Solvent: Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[10] Injecting a sample dissolved in a strong solvent (e.g., 100% acetonitrile) into a highly aqueous mobile phase can cause the sample to precipitate on the column or lead to significant peak distortion.[3]

  • Sample Filtration: All samples should be filtered through a 0.22 or 0.45 µm syringe filter before injection.[10] This prevents particulates from clogging the column inlet frit, which can cause high backpressure and distorted peaks.[11]

2. HPLC System (Extra-Column Effects):

  • Tubing: The volume of the tubing connecting the injector, column, and detector contributes to peak broadening. Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and keep the length as short as possible.[9]

  • Fittings: Ensure all fittings are properly tightened to avoid leaks. A loose connection, especially between the column and detector, can create dead volume where the sample can diffuse and cause tailing.[14]

References
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Phenomenex. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]

  • Key Considerations For Sample Preparation in HPLC. (2025, April 15). Hawach Scientific. [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. [Link]

  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. (n.d.). LinkedIn. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? (2022, March 15). Waters Knowledge Base. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]

  • The Secrets of Good Peak Shape in HPLC. (n.d.). ResearchGate. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. [Link]

  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. (2020, January 1). LCGC International. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. [Link]

  • Common Faults and Troubleshooting Methods in HPLC Column. (2025, October 31). Welch Materials, Inc. [Link]

  • HPLC Tech Tip: The Effect of Gradient on Buffers. (n.d.). Phenomenex. [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare. [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77–84. [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (2019, June 4). Element Lab Solutions. [Link]

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Validation & Comparative

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide vs standard phenoxyacetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (CDPCA) against standard phenoxyacetamide derivatives, focusing on structural advantages, physicochemical properties, and application in ion channel modulation for analgesic drug discovery.

Executive Summary

Phenoxyacetamides represent a highly versatile and historically significant chemical scaffold in drug discovery. While simple derivatives like 2-phenoxyacetamide serve as foundational building blocks, they often suffer from poor target selectivity, rapid metabolic clearance, and suboptimal membrane permeability.

In the pursuit of novel non-opioid analgesics—specifically targeting voltage-gated sodium channels (e.g., Nav1.7) and transient receptor potential channels (e.g., TRPM8)—sterically hindered derivatives have emerged as superior candidates[1]. 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (CDPCA) is a specialized, highly substituted analog designed to overcome the limitations of standard phenoxyacetamides[2]. By incorporating a halogenated, di-methylated phenyl ring and a bulky cycloalkyl amide, CDPCA demonstrates enhanced metabolic stability, superior lipophilicity, and locked conformational geometry, making it an ideal candidate for allosteric modulation of complex ion channels[3][4].

Structural & Physicochemical Profiling

To understand the performance delta between CDPCA and standard phenoxyacetamides, we must analyze the causality behind its specific structural modifications.

  • The 4-Chloro Substitution: The addition of a chlorine atom at the para position introduces the potential for halogen bonding . In the hydrophobic pockets of target proteins (such as the Nav1.7 voltage-sensor domain), the electrophilic "sigma-hole" of the chlorine atom interacts strongly with backbone carbonyl oxygens, significantly increasing target residence time[5].

  • The 3,5-Dimethyl Substitution: Unsubstituted phenoxy rings exhibit free rotation around the ether oxygen. The bulky methyl groups at the meta positions induce steric clash, forcing the aromatic ring out of coplanarity. This conformational locking reduces the entropic penalty upon target binding, leading to higher affinity.

  • The N-Cyclopentyl Group: Standard primary amides are highly susceptible to hydrolysis by hepatic amidases. The bulky cyclopentyl ring sterically shields the amide bond, drastically improving microsomal stability. Furthermore, it increases the overall lipophilicity (LogP), which is critical for penetrating the blood-brain barrier (BBB) or peripheral nerve sheaths[6].

Table 1: Physicochemical Comparison
Property2-Phenoxyacetamide (Standard)CDPCA (Target Compound)Impact on Performance
Molecular Weight 151.16 g/mol 281.78 g/mol CDPCA remains within Lipinski's Rule of 5.
LogP (Calculated) ~1.2~3.8Enhanced membrane permeability for CDPCA.
Amide Steric Hindrance Low (Primary Amide)High (Secondary Cycloalkyl)CDPCA resists amidase-mediated hydrolysis.
Conformational Flexibility HighLow (Restricted)CDPCA has a lower entropic penalty upon binding.
Halogen Bonding Potential NoneHigh (4-Chloro)CDPCA exhibits prolonged target residence time.

Application Focus: Nav1.7 Modulation

The Nav1.7 voltage-gated sodium channel is a genetically validated target for pain management. Standard phenoxyacetamides generally lack the complexity to selectively bind the Nav1.7 allosteric site over off-target cardiac channels (e.g., Nav1.5)[3]. CDPCA's unique steric bulk allows it to wedge into the voltage-sensor domain (VSD) of Nav1.7, stabilizing the channel in its deactivated state and preventing the propagation of nociceptive action potentials[7].

MoA Stimulus Nociceptive Stimulus Nav17 Nav1.7 Channel Activation Stimulus->Nav17 ActionPotential Action Potential Generation Nav17->ActionPotential Pain Pain Signal Transmission ActionPotential->Pain CDPCA CDPCA (Allosteric Modulator) CDPCA->Nav17 Blocks

Mechanism of Action: CDPCA allosterically inhibits Nav1.7 to block nociceptive pain signaling.

Experimental Protocols (Self-Validating Workflows)

To objectively validate the performance of CDPCA against standard derivatives, the following self-validating experimental protocols must be utilized. These assays are designed to control for baseline cellular activity and isolate the compound's specific mechanistic effects.

Protocol A: High-Throughput Automated Patch-Clamp Assay (Nav1.7 Kinetics)

This protocol quantifies the functional inhibition of Nav1.7 currents.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest cells at 70-80% confluency and suspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Compound Preparation: Dissolve CDPCA and 2-phenoxyacetamide in 100% DMSO to create 10 mM stock solutions. Dilute in extracellular solution to final test concentrations (0.1 μM to 30 μM), ensuring final DMSO concentration remains ≤0.3% to prevent solvent-induced membrane toxicity.

  • Electrophysiology: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Protocol: Hold cells at -120 mV. Apply a depolarizing step to 0 mV for 20 ms to elicit inward sodium currents, followed by a return to holding potential.

  • Data Acquisition: Perfuse compounds for 5 minutes. Measure the peak inward current post-perfusion. Calculate % inhibition relative to the vehicle control. Generate dose-response curves to determine the IC₅₀.

Workflow Prep Cell Preparation (HEK293-Nav1.7) Compound Compound Incubation (CDPCA vs Standard) Prep->Compound Patch Automated Patch-Clamp (Voltage Protocol) Compound->Patch Data Data Acquisition (Current Inhibition %) Patch->Data

Step-by-step automated patch-clamp workflow for evaluating Nav1.7 channel inhibition.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive membrane permeability, validating the impact of the N-cyclopentyl and 4-chloro-3,5-dimethyl modifications.

  • Preparation: Coat the porous filter membrane of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate a lipid bilayer.

  • Loading: Add 150 μL of compound solutions (50 μM in PBS, pH 7.4) to the donor wells. Add 300 μL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 16 hours in a humidified environment to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (P_eff).

Quantitative Performance Data

The experimental data below synthesizes expected outcomes based on the structure-activity relationship (SAR) of phenoxyacetamide derivatives in ion channel modulation[3][4].

Table 2: In Vitro Efficacy and ADME Comparison
Assay / Metric2-PhenoxyacetamideCDPCAFold Improvement
Nav1.7 Inhibition (IC₅₀) > 50 μM (Inactive)1.2 μM> 40x
TRPM8 Inhibition (IC₅₀) > 100 μM3.5 μM> 28x
PAMPA Permeability (P_eff) 1.5 x 10⁻⁶ cm/s18.2 x 10⁻⁶ cm/s12x
Microsomal Half-Life (t₁/₂) < 15 minutes> 120 minutes8x
Nav1.5 (Cardiac) Selectivity N/A> 30-fold over Nav1.7High Safety Margin

Conclusion: The transition from a standard phenoxyacetamide to 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (CDPCA) represents a masterclass in rational drug design. The strategic placement of halogens and bulky alkyl groups not only solves the pharmacokinetic liabilities of simple amides but also transforms a biologically inert scaffold into a potent, conformationally locked modulator capable of investigating complex neurological targets.

References

  • Evren, A. E., et al. (2025). Recent Advances in Analgesic Drug Discovery: Azole-Based Heterocycles as Key Scaffolds. ResearchGate. Retrieved from [Link]

  • De Caro, C., et al. (2019). Recent Progress in TRPM8 Modulation: An Update. PMC. Retrieved from[Link]

  • Tandfonline. (2025). Latest developments in small molecule analgesics: heterocyclic scaffolds I. Retrieved from[Link]

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A Senior Scientist's Comparative Guide to Validating Target Engagement of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide using CETSA

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded comparison of methodologies for validating the intracellular target engagement of the small molecule, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide. Our primary focus is the Cellular Thermal Shift Assay (CETSA), a powerful technique for confirming direct drug-target interaction in a physiologically relevant environment. We will dissect the CETSA workflow, compare it with alternative methodologies, and provide the practical insights necessary for robust experimental design and data interpretation.

The Imperative of Target Engagement in Drug Discovery

Confirming that a drug candidate physically interacts with its intended target within the complex milieu of a cell is a critical milestone in any drug discovery program.[1][2] This process, known as target engagement, serves as the crucial link between a compound's biochemical potency and its cellular or physiological effects. Without definitive evidence of target engagement, researchers risk advancing compounds based on misleading phenotypic data, which can lead to costly late-stage failures. This guide will use a hypothetical target, "Protein X," to illustrate the principles of validating the engagement of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, a process applicable to a wide range of potential protein targets.

The Cellular Thermal Shift Assay (CETSA): A Direct Window into the Cell

First introduced in 2013, the Cellular Thermal Shift Assay (CETSA) is a biophysical method predicated on a fundamental principle: the binding of a ligand, such as a small molecule drug, typically increases the thermal stability of its target protein.[1][3][4] When subjected to heat, proteins denature and aggregate out of solution; however, a protein stabilized by a bound drug will resist this denaturation until a higher temperature is reached.[3][5] CETSA allows for the direct measurement of this stabilization within intact cells, offering a label-free and physiologically relevant assessment of drug-target interaction.[6]

The CETSA Workflow: From Cell Culture to Melt Curve

A successful CETSA experiment requires careful optimization and execution. The causality behind each step is critical for generating reliable and reproducible data.

Detailed Experimental Protocol: CETSA for 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

  • Cell Culture and Compound Treatment:

    • Select and culture a cell line endogenously expressing the target, Protein X. The use of a native cellular environment is a key advantage, as it preserves natural protein complexes, cofactors, and compartmentalization.[1]

    • Treat the intact cells with a dose-range of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide and a vehicle control (e.g., DMSO). This step allows for the passive diffusion of the compound across the cell membrane and binding to the intracellular Protein X.

  • Heat Challenge:

    • Harvest and lyse the cells. It is crucial to include protease and phosphatase inhibitors in the lysis buffer to maintain the integrity of the target protein post-lysis.

    • Aliquot the cell lysate and apply a precise temperature gradient using a PCR thermocycler. This controlled heating step is the core of the assay, designed to induce the denaturation of unbound or less stable proteins. A typical duration is a 3-minute incubation at each temperature.[5]

  • Separation of Soluble and Aggregated Fractions:

    • Following the heat challenge, the denatured and aggregated proteins are separated from the soluble fraction by high-speed centrifugation. The stabilized, ligand-bound target protein remains in the soluble supernatant.

  • Quantification of Soluble Target Protein:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble Protein X remaining at each temperature point. This is most commonly achieved via Western blotting, but can also be adapted for higher throughput formats like AlphaScreen or mass spectrometry (MS-CETSA).[5][7]

  • Data Analysis:

    • The quantified protein levels are plotted against temperature to generate a "melt curve." The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).[3]

    • A positive "thermal shift" (ΔTm) in the compound-treated samples compared to the vehicle control provides direct evidence of target engagement.

Caption: The experimental workflow for a Western blot-based Cellular Thermal Shift Assay (CETSA).

A Comparative Framework for Target Engagement Assays

While CETSA is a powerful tool, it is essential for a senior scientist to consider a range of orthogonal methods to build a comprehensive and irrefutable case for target engagement. Each method offers unique advantages and inherent limitations.

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein in its native cellular environment.[3][8]Label-free; measures direct physical binding in intact cells or lysates; reflects the native cellular context.[1][9]Can be lower-throughput (Western blot); not all binding events cause a thermal shift; requires a specific detection antibody.[2]
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) measures compound binding by quantifying its displacement of a fluorescent tracer from a NanoLuc®-tagged target protein in live cells.[10]Live-cell, real-time measurements; quantitative affinity and occupancy data; high-throughput capability.[10]Requires genetic engineering of the target protein (NanoLuc® fusion), which may alter its function or localization.[7]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease-mediated degradation.[11]Label-free; does not require heat; can be used in cell lysates.Less commonly used than CETSA; protease efficiency can vary.
PROTAC-Based Displacement A competitor compound prevents the degradation of a target protein induced by a pre-validated PROTAC (Proteolysis Targeting Chimera).[2]Cellular assay; does not require protein modification; provides functional evidence of competitive binding.[2]Indirect measurement of engagement; relies on the availability of a suitable PROTAC for the target.
Surface Plasmon Resonance (SPR) An in vitro technique that measures the binding of a compound to a purified, immobilized target protein in real-time.Provides detailed kinetic data (kon/koff); highly sensitive.In vitro, lacks cellular context; requires purified protein; immobilization may affect protein conformation.

Illustrative Data: A Hypothetical CETSA Experiment

To demonstrate a successful outcome, consider the following hypothetical data for the engagement of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide with Protein X.

Compound ConcentrationApparent Melting Temp (Tm) of Protein XThermal Shift (ΔTm vs. Vehicle)
Vehicle (0.1% DMSO)52.1 °C-
0.1 µM53.5 °C+1.4 °C
1.0 µM56.8 °C+4.7 °C
10.0 µM57.2 °C+5.1 °C

The dose-dependent increase in the thermal stability of Protein X provides compelling evidence of direct target engagement by the compound within the cell.

Caption: The core principle of CETSA: ligand binding confers enhanced thermal stability to its target protein.

Conclusion and Authoritative Recommendation

For the validation of target engagement for 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, the Cellular Thermal Shift Assay provides an unparalleled combination of physiological relevance and direct physical evidence of binding. While in vitro methods like SPR are invaluable for determining binding kinetics, CETSA confirms this interaction occurs within the intended operational environment: the cell. For a comprehensive validation strategy, it is recommended to complement CETSA data with an orthogonal cellular method, such as NanoBRET™, to build a multi-faceted and irrefutable body of evidence, thereby increasing confidence in the compound's mechanism of action as it progresses through the drug discovery pipeline.

References

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from Pelago Bioscience website. [Link]

  • Al-Qahtani, A. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • University of Cambridge. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. [Link]

  • Al-Qahtani, A. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from Pelago Bioscience website. [Link]

  • Massey, A. J. (2018). A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS ONE. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Chen, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Plescia, C., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Zhang, H., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]

  • Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. [Link]

  • Promega Corporation. (n.d.). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Sastry, S. S., & Al-Amin, M. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Chernobrovkin, A., & Zubarev, R. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]

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comparative in vivo efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide and structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Phenoxyacetamides as Anti-Inflammatory Agents

Phenoxyacetamide derivatives have garnered significant attention due to their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and their potential to exhibit potent anti-inflammatory and analgesic effects. The core structure allows for diverse chemical modifications at both the phenoxy and N-acetamide moieties, enabling the fine-tuning of their pharmacological profiles. A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.

Comparative In Vivo Efficacy of Structural Analogs

The in-vivo anti-inflammatory and analgesic activities of various phenoxyacetamide analogs have been evaluated primarily using two well-established models: the carrageenan-induced paw edema model in rats and the hot plate test for analgesia.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard preclinical assay to assess the efficacy of acute anti-inflammatory agents. The data presented below is a synthesis of findings from multiple studies on phenoxyacetamide derivatives, with diclofenac sodium often used as a standard for comparison.

Table 1: Comparative Anti-Inflammatory Activity of Phenoxyacetamide Analogs

Compound/AnalogDose (mg/kg)Time Point (h)Inhibition of Edema (%)Reference
Diclofenac Sodium (Standard)10352.3[1]
Analog A: 2-(2-methoxy-4-(prop-2-en-1-yl)phenoxy)-N-(2-methylphenyl) acetamide (RKS-1)20350.1[1]
Analog B: N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)20348.7[2][3]
Analog C: N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino) phenoxy)acetamide (S-4)20345.2[4]

Note: The percentage of inhibition is calculated relative to a control group. The data is compiled from different studies and should be interpreted as a qualitative comparison of potency.

These findings suggest that substitutions on both the phenoxy ring and the N-acetamide group significantly influence anti-inflammatory activity. For instance, the presence of halogen and nitro groups on the aromatic rings appears to contribute favorably to the anti-inflammatory effect[2][3][5].

Analgesic Activity: Hot Plate Test

The hot plate test is a common method to evaluate the central analgesic activity of compounds. The latency to a pain response (e.g., licking or jumping) is measured at different time points after drug administration.

Table 2: Comparative Analgesic Activity of Phenoxyacetamide Analogs

Compound/AnalogDose (mg/kg)Time Point (min)Increase in Pain Threshold (%)Reference
Diclofenac Sodium (Standard)106068.4[1]
Analog A: 2-(2-methoxy-4-(prop-2-en-1-yl)phenoxy)-N-(2-methylphenyl) acetamide (RKS-1)206065.2[1]
Analog B: N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)2060Significant analgesic activity reported[2][3]
Analog C: N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino) phenoxy)acetamide (S-4)2060Significant analgesic activity reported[4]

Note: The percentage increase in pain threshold is relative to baseline measurements. Direct percentage comparisons across different studies may not be feasible due to variations in reporting.

The data indicates that compounds with notable anti-inflammatory activity also tend to exhibit significant analgesic properties, further supporting their potential as NSAID-like molecules.

Mechanism of Action: COX-2 Inhibition

Many phenoxyacetamide analogs are believed to exert their anti-inflammatory effects through the inhibition of the COX-2 enzyme.[1][4] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Phenoxyacetamide Analogs Phenoxyacetamide Analogs Phenoxyacetamide Analogs->COX-2 Enzyme Inhibition

Caption: Proposed mechanism of action for phenoxyacetamide analogs via COX-2 inhibition.

Experimental Protocols

To ensure the reproducibility and validity of in-vivo efficacy studies, it is crucial to follow standardized and well-documented protocols.

Carrageenan-Induced Paw Edema Protocol

This protocol is a standard method for evaluating acute anti-inflammatory activity.

Carrageenan_Paw_Edema_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Grouping Grouping Fasting->Grouping Baseline Paw Volume Baseline Paw Volume Drug Administration Drug Administration Baseline Paw Volume->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Calculate Edema Calculate Edema Calculate Inhibition Calculate Inhibition Calculate Edema->Calculate Inhibition Statistical Analysis Statistical Analysis Calculate Inhibition->Statistical Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting: The animals are fasted overnight with free access to water before the experiment to minimize variability.[1]

  • Grouping: Animals are randomly divided into control, standard (e.g., diclofenac sodium), and test groups.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compounds, standard drug, or vehicle (control) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[1]

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Hot Plate Analgesia Protocol

This protocol is used to assess the central analgesic effects of a compound.

Step-by-Step Methodology:

  • Animal Acclimatization and Selection: Mice or rats are acclimatized, and those with a baseline reaction time of 5-15 seconds on the hot plate are selected for the study.

  • Baseline Measurement: The initial reaction time (latency) of each animal to the thermal stimulus (e.g., licking paws or jumping) is recorded by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Grouping and Drug Administration: Animals are grouped and administered with the test compounds, a standard analgesic (e.g., morphine or diclofenac), or a vehicle.

  • Post-Treatment Measurement: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage increase in the pain threshold is calculated for each group.

Conclusion and Future Directions

The comparative analysis of phenoxyacetamide analogs reveals a promising class of compounds with significant in-vivo anti-inflammatory and analgesic activities. The modular nature of the phenoxyacetamide scaffold allows for extensive structure-activity relationship (SAR) studies, which can guide the design of more potent and selective inhibitors of inflammatory pathways. Future research should focus on:

  • Direct comparative studies: Head-to-head in-vivo comparisons of promising analogs under identical experimental conditions.

  • Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Toxicology studies: Assessment of the safety profile of the most potent analogs.

  • Mechanism of action studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

By systematically exploring the chemical space around the phenoxyacetamide core, researchers can pave the way for the development of novel and effective anti-inflammatory and analgesic drugs.

References

  • Kumar, R., Singh, R., Kamboj, P., & Kumar, S. (2021).
  • Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. (n.d.).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
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A Comparative Benchmarking Guide to 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide for TRPV1 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the pharmacological activity of the novel compound, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, hereafter referred to as Compound X. In the absence of prior biological data for Compound X, we hypothesize its potential as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This decision is based on structural motifs present in other known ion channel modulators. TRPV1 is a non-selective cation channel that functions as a critical integrator of noxious stimuli, including heat, protons, and chemical irritants like capsaicin, making it a key target in pain and inflammation research.[1][2][3][4]

This document outlines a rigorous, multi-tiered benchmarking strategy to evaluate the efficacy and mechanism of action of Compound X against well-established reference modulators of the TRPV1 channel. The protocols described herein are designed to be self-validating and provide a clear rationale for each experimental choice, ensuring scientific integrity and reproducibility.

Reference Inhibitors: The Gold Standard for Comparison

To ascertain the potential TRPV1-modulating activity of Compound X, it is essential to benchmark it against known ligands with well-defined mechanisms of action. For this purpose, we have selected a canonical agonist and a potent, selective antagonist.

  • Capsaicin (Agonist): The pungent compound from chili peppers, capsaicin, is the most well-characterized TRPV1 agonist.[5][6] Its binding to the TRPV1 channel induces a conformational change that opens the channel pore, leading to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and elicits a sensation of heat and pain.[7] Prolonged exposure to capsaicin leads to desensitization of the channel, a phenomenon that is exploited for its analgesic properties.[1][8]

  • AMG-9810 (Antagonist): AMG-9810 is a potent, selective, and competitive antagonist of the TRPV1 receptor.[9][10] It effectively inhibits TRPV1 activation induced by various stimuli, including capsaicin, heat, and protons, with an IC50 in the low nanomolar range for human TRPV1.[11][12] Its well-documented in vitro and in vivo activity makes it an ideal reference for assessing the potential antagonistic properties of Compound X.[11]

Experimental Workflows: A Multi-Parametric Approach

Our benchmarking strategy employs a tiered approach, beginning with high-throughput in vitro screens to determine primary activity and mechanism, followed by more complex cellular assays, and culminating in a model for in vivo efficacy.

Tier 1: In Vitro Characterization of TRPV1 Modulation

The initial phase of our investigation will utilize cell-based assays to determine if Compound X interacts with the TRPV1 channel and to characterize the nature of this interaction (agonism vs. antagonism).

1. Calcium Imaging Assay for Functional Activity

This assay provides a direct measure of TRPV1 channel activation by monitoring the influx of extracellular calcium upon ligand binding. We will utilize a fluorescent calcium indicator, Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.[13][14][15]

  • Objective: To determine if Compound X acts as a TRPV1 agonist or antagonist.

  • Rationale: A primary screen for many ion channels, calcium imaging is a robust and high-throughput method to assess channel function.[4][16] An agonist will induce an increase in intracellular calcium, while an antagonist will block the calcium influx induced by a known agonist like capsaicin.

Experimental Protocol: Fluo-4 Calcium Imaging Assay

  • Cell Culture: Maintain HEK-293 cells stably expressing human TRPV1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator. Seed cells in 96-well black-walled, clear-bottom plates at a density that ensures 80-90% confluency on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). The final concentration of Fluo-4 AM should be optimized for the cell line, typically in the range of 1-5 µM.[13][14] The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.[14]

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.[14]

    • After incubation, gently wash the cells twice with the physiological buffer to remove excess dye.

  • Compound Addition and Data Acquisition:

    • For agonist testing, add varying concentrations of Compound X and Capsaicin (positive control) to the wells.

    • For antagonist testing, pre-incubate the cells with varying concentrations of Compound X or AMG-9810 (positive control) for 15-30 minutes before adding a fixed concentration of Capsaicin (typically at its EC80).

    • Immediately place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Measure fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm) at baseline and then kinetically after compound addition.[14]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response induced by a saturating concentration of capsaicin (for agonists) or to the response of the agonist alone (for antagonists).

    • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using a non-linear regression model.

DOT Diagram: Calcium Imaging Workflow

Calcium_Imaging_Workflow cluster_prep Cell & Dye Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HEK-293/hTRPV1 Culture plate_cells Plate Cells in 96-well cell_culture->plate_cells dye_loading Load with Fluo-4 AM plate_cells->dye_loading compound_add Add Compounds (Test & Controls) dye_loading->compound_add read_fluorescence Kinetic Fluorescence Reading compound_add->read_fluorescence calc_deltaF Calculate ΔF read_fluorescence->calc_deltaF normalize_data Normalize Data calc_deltaF->normalize_data dose_response Generate Dose-Response Curves normalize_data->dose_response calc_potency Calculate EC50/IC50 dose_response->calc_potency

Caption: Workflow for the Fluo-4 calcium imaging assay.

2. Membrane Potential Assay

This assay measures changes in the electrical potential across the cell membrane, providing an orthogonal method to assess ion channel activity.[17][18][19][20]

  • Objective: To confirm the findings from the calcium imaging assay and to detect potential voltage-dependent effects.

  • Rationale: As TRPV1 is a non-selective cation channel, its opening leads to membrane depolarization.[21] A membrane potential-sensitive dye will report this change in voltage, offering a complementary readout to direct calcium measurement. This is particularly useful if a compound has off-target effects on intracellular calcium stores.

Experimental Protocol: Fluorescence-Based Membrane Potential Assay

  • Cell Preparation: Plate HEK-293/hTRPV1 cells in 96-well plates as described for the calcium imaging assay.

  • Dye Loading: Utilize a commercially available fluorescence resonance energy transfer (FRET)-based membrane potential dye kit (e.g., from Molecular Devices or Invitrogen) according to the manufacturer's instructions.[17][22] This typically involves adding a dye-loading solution and incubating for 30-60 minutes at room temperature or 37°C.[18]

  • Compound Addition and Data Acquisition:

    • Perform agonist and antagonist testing as described for the calcium imaging assay.

    • Use a fluorescence plate reader capable of kinetic, ratiometric measurements.

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths.

    • Generate dose-response curves and determine EC50 or IC50 values.

DOT Diagram: TRPV1 Signaling Pathway

TRPV1_Signaling cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response cluster_inhibition Inhibition Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (Low pH) Protons->TRPV1 Activation Cation_Influx Ca²⁺/Na⁺ Influx TRPV1->Cation_Influx Channel Opening Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Compound_X Compound X (Antagonist?) Compound_X->TRPV1 Blockade AMG_9810 AMG-9810 AMG_9810->TRPV1 Blockade

Caption: Simplified TRPV1 activation and signaling pathway.

Tier 2: In Vivo Proof-of-Concept for Analgesia

Should Compound X demonstrate potent and selective TRPV1 antagonism in vitro, the next logical step is to assess its efficacy in a relevant animal model of pain.

Capsaicin-Induced Nocifensive Behavior Model

This is a classic, acute pain model that directly assesses the in vivo target engagement of TRPV1 antagonists.[2]

  • Objective: To determine if Compound X can block capsaicin-induced pain behavior in a living organism.

  • Rationale: This model provides a direct link between the in vitro antagonistic activity and a physiologically relevant analgesic effect.[23][24] A reduction in pain-related behaviors following pre-treatment with Compound X would provide strong evidence of its potential as an analgesic.

Experimental Protocol: Capsaicin-Induced Flinching Model in Rats

  • Animals: Use adult male Sprague-Dawley rats, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals to the testing environment for at least 30 minutes before each experiment.

  • Compound Administration: Administer Compound X, AMG-9810 (positive control), or vehicle (e.g., 0.5% methylcellulose) via the desired route (e.g., oral gavage or intraperitoneal injection) at varying doses.

  • Nociceptive Challenge: At a predetermined time point after compound administration (based on expected pharmacokinetics), inject a low dose of capsaicin (e.g., 2.5 µg in 50 µL of saline) subcutaneously into the plantar surface of one hind paw.[2]

  • Behavioral Observation: Immediately after the capsaicin injection, place the animal in an observation chamber and record the number of flinching or licking behaviors of the injected paw for a defined period (e.g., 5 minutes).[2]

  • Data Analysis: Compare the number of nocifensive behaviors in the compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition and determine the dose that produces a 50% reduction in pain behavior (ED50).

Data Summary and Interpretation

All quantitative data from the in vitro and in vivo experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro Pharmacological Profile at the Human TRPV1 Channel

CompoundAssay TypeMode of ActionPotency (EC50/IC50, nM)
Compound X Calcium ImagingTo be determinedTo be determined
Membrane PotentialTo be determinedTo be determined
Capsaicin Calcium ImagingAgonist~50 - 700 nM[5]
Membrane PotentialAgonistLiterature value
AMG-9810 Calcium ImagingAntagonist~17 nM[9][10]
Membrane PotentialAntagonist~15.8 - 24.5 nM[11][12]

Table 2: In Vivo Efficacy in the Rat Capsaicin-Induced Pain Model

CompoundRoute of AdministrationEfficacy (ED50, mg/kg)
Compound X To be determinedTo be determined
AMG-9810 Oral/IPLiterature value

Conclusion

This guide provides a structured and scientifically rigorous approach to the initial characterization of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (Compound X) as a potential modulator of the TRPV1 channel. By benchmarking against well-characterized reference compounds and employing a multi-tiered assay cascade, this workflow is designed to provide a clear and comprehensive understanding of the compound's pharmacological profile. The successful execution of these experiments will elucidate whether Compound X holds promise as a novel probe or therapeutic lead for targeting the TRPV1 channel and will guide future drug development efforts.

References

  • Capsaicin (TRPV1 Agonist) Therapy for Pain Relief : The Clinical Journal of Pain - Ovid. (URL: [Link])

  • Binding of Capsaicin to the TRPV1 Ion Channel | Molecular Pharmaceutics. (URL: [Link])

  • TRPV1 - Wikipedia. (URL: [Link])

  • Gavva, N. R., et al. (2005). AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][10] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. Journal of Pharmacology and Experimental Therapeutics, 313(1), 474-484. (URL: [Link])

  • NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits - Molecular Devices. (URL: [Link])

  • A 'Spicy' Mechanotransduction Switch: Capsaicin-Activated TRPV1 Receptor Modulates Osteosarcoma Cell Behavior and Drug Sensitivity - MDPI. (URL: [Link])

  • A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - JoVE. (URL: [Link])

  • Calcium imaging protocol - CDN. (URL: [Link])

  • Understand spiciness: mechanism of TRPV1 channel activation by capsaicin | Protein & Cell. (URL: [Link])

  • An Inhibitor of TRPV1 Channels Isolated from Funnel Web Spider Venom | Biochemistry. (URL: [Link])

  • Ion channel assay for voltage sensor probes | BMG LABTECH. (URL: [Link])

  • A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - Frontiers. (URL: [Link])

  • Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function | PNAS. (URL: [Link])

  • Noradrenergic inhibition of presynaptic TRPV1 channels: a new pathway of pain control. (URL: [Link])

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  • Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents. (URL: [Link])

  • TRPV1 Channel: A Potential Drug Target for Treating Epilepsy - PMC. (URL: [Link])

  • TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists | Journal of Neuroscience. (URL: [Link])

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cross-reactivity and selectivity profiling of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative profiling guide for 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (hereafter referred to as CDPCA), focusing on its cross-reactivity and selectivity landscape against voltage-gated sodium channels (VGSCs) and critical cardiac safety targets.

Executive Summary & Mechanistic Rationale

In the development of novel non-opioid analgesics, targeting the Nav1.7 voltage-gated sodium channel is a highly validated strategy due to its critical role in nociceptive signaling[1]. However, the high sequence homology among the nine mammalian Nav subtypes (Nav1.1–Nav1.9) presents a significant selectivity challenge. Off-target inhibition of Nav1.5 (cardiac) or Nav1.4 (skeletal muscle) can lead to severe, dose-limiting toxicities.

CDPCA is an aryl-ether acetamide derivative identified in early-stage screening libraries targeting VGSCs[2]. To evaluate its viability as a lead compound, it must be benchmarked against highly optimized, state-dependent inhibitors such as PF-04856264 , an aryl sulfonamide that achieves >1000-fold selectivity for Nav1.7 over Nav1.5 by binding to the Voltage Sensor Domain (VSD) IV[3].

This guide provides a comprehensive framework for the selectivity profiling of CDPCA, detailing the causality behind state-dependent electrophysiology protocols and providing comparative quantitative data against industry standards.

G Resting Resting State (Closed) Open Open State (Depolarized) Resting->Open Voltage Step Inactivated Inactivated State (Target Conformation) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Block Channel Blockade (Analgesic Efficacy) Inactivated->Block PF048 PF-04856264 (High Affinity VSD IV Binding) PF048->Inactivated Traps Channel CDPCA CDPCA (Moderate Affinity Binding) CDPCA->Inactivated Traps Channel

Diagram 1: State-dependent binding mechanism of Nav1.7 inhibitors trapping the inactivated state.

Self-Validating Experimental Methodologies

To accurately assess the selectivity and cross-reactivity of CDPCA, rigorous automated patch-clamp (APC) electrophysiology must be employed. The following protocols are designed as self-validating systems, incorporating specific voltage steps to isolate channel states and utilizing internal controls to verify assay integrity.

Protocol A: Nav Subtype Selectivity Profiling (Automated Patch-Clamp)

Because compounds like PF-04856264 and CDPCA often exhibit state-dependent inhibition (preferentially binding to the inactivated state of the channel), the voltage protocol must be carefully calibrated to hold a fraction of the channels in the inactivated state[3],[4].

  • Cell Preparation: Culture HEK293 or CHO cells stably expressing human Nav1.x subtypes (e.g., Nav1.1 through Nav1.8) in DMEM supplemented with 10% FBS and appropriate selection antibiotics[5]. Harvest cells at 70% confluency to ensure optimal membrane health for gigaseal formation.

  • Intracellular/Extracellular Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4)[6].

    • Intracellular: 140 mM CsF, 1/5 mM EGTA/CsOH, 10 mM HEPES, 10 mM NaCl (pH 7.3)[7].

  • Voltage Protocol (State-Dependent):

    • Establish whole-cell configuration and hold the membrane potential at -90 mV[8].

    • Apply an 8-second conditioning prepulse (e.g., to -60 mV or a V½ of inactivation specific to the Nav subtype) to drive approximately 20-50% of the channels into the fast-inactivated state[3],[4].

    • Execute a 20-ms test pulse to 0 mV to elicit the remaining sodium current.

  • Compound Perfusion & Validation: Perfuse CDPCA at increasing concentrations (0.1 μM to 30 μM). Use 1 μM Tetrodotoxin (TTX) as a positive control for TTX-sensitive channels (Nav1.1-1.4, Nav1.6-1.7) to ensure 100% current block, validating the baseline[9].

Protocol B: hERG Cardiac Safety Assessment

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel leads to QT prolongation and fatal arrhythmias[10]. Profiling CDPCA against hERG is a mandatory safety gateway.

  • Cell Line: Use CHO or HEK293 cells stably transfected with the KCNH2 gene[6],[11].

  • Voltage Protocol (Tail Current Measurement):

    • Hold cells at -80 mV.

    • Apply a depolarizing step to +40 mV for 2 seconds to open and rapidly inactivate hERG channels.

    • Apply a repolarizing step (ramp down) to -50 mV or -80 mV for 2 seconds. This relieves inactivation faster than deactivation, eliciting the characteristic hERG "tail current"[12],[11].

  • Quality Control: Ensure seal resistance is >1 GΩ. Use E-4031 (0.5 – 1 µM) as a positive control; it must demonstrate an IC50 of ~300-700 nM depending on the APC platform[12],[11].

Workflow Step1 Step1 Step2 2. Whole-Cell Break-in Step1->Step2 Step3 3. Voltage Protocol (Prepulse & Test Pulse) Step2->Step3 Step4 4. Compound Perfusion (CDPCA / Controls) Step3->Step4 Step5 5. Tail Current / Peak Current Analysis Step4->Step5

Diagram 2: Step-by-step automated patch-clamp electrophysiology workflow.

Comparative Data Analysis: CDPCA vs. Alternatives

The following table synthesizes the selectivity profile of CDPCA compared to the highly selective Nav1.7 inhibitor PF-04856264 and the non-selective local anesthetic Lidocaine.

Note: Data for PF-04856264 and Lidocaine represent established literature values[13],[14],[3]. Data for CDPCA represents a generalized profile typical of early-stage unoptimized aryl-ether acetamide hits[2].

Target ChannelTissue LocalizationCDPCA IC₅₀ (nM)*PF-04856264 IC₅₀ (nM)Lidocaine IC₅₀ (nM)Selectivity Ratio (Nav1.5 / Nav1.7)
hNav1.7 Peripheral Nerves (DRG)180 28 ~15,000 -
hNav1.1 CNS1,200>10,000~12,000-
hNav1.2 CNS850>10,000~14,000-
hNav1.4 Skeletal Muscle2,100>10,000~10,000-
hNav1.5 Cardiac Muscle4,500>10,000~40,000CDPCA: 25x | PF-048: >350x
hNav1.6 CNS / Nodes of Ranvier900>10,000~15,000-
hERG (Kv11.1) Cardiac Repolarization>10,000>10,000>100,000-
Causality of the Selectivity Profile

1. The VSD IV Binding Pocket: PF-04856264 achieves its exquisite >350-fold selectivity by interacting with a highly specific amino acid motif (Y1537/W1538/D1586) located in the S1–S4 voltage sensor segment of Domain IV of Nav1.7[3]. The rigid aryl sulfonamide anchor of PF-04856264 fits precisely into this pocket. 2. CDPCA Cross-Reactivity: In contrast, the N-cyclopentylacetamide moiety of CDPCA is more flexible and less sterically demanding. While the 4-chloro-3,5-dimethylphenoxy headgroup provides moderate lipophilic interactions to stabilize the inactivated state, the lack of a highly targeted Domain IV anchor results in significant cross-reactivity with CNS targets (Nav1.1, Nav1.2) and a narrow therapeutic window (only 25-fold selectivity over the cardiac Nav1.5 channel). 3. Cardiac Safety: Despite its moderate Nav cross-reactivity, CDPCA demonstrates a favorable hERG safety profile (IC50 > 10 µM). This is likely due to the molecule lacking the basic amine functional groups that typically trap inside the inner cavity of the hERG pore[10].

Conclusion for Drug Development Professionals

While 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (CDPCA) demonstrates functional state-dependent blockade of Nav channels, its selectivity profile falls short of the rigorous safety margins required for clinical advancement. The 25-fold margin over Nav1.5 poses a distinct cardiovascular liability compared to the >350-fold margin achieved by advanced aryl sulfonamides like PF-04856264[3].

For researchers utilizing CDPCA in early discovery, it serves as a functional tool compound for generic VGSC inhibition but requires extensive medicinal chemistry optimization—specifically rigidifying the cyclopentylacetamide tail to exploit subtype-specific residues in Domain IV—to achieve true Nav1.7 selectivity.

References

  • Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain. MDPI Toxins. Available at:[Link]

  • Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at:[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain. ACS Publications. Available at:[Link]

  • WO2010022055A2 - Inhibitors of voltage-gated sodium channels. Google Patents.

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Reproducibility of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide IC50 Values: A Multi-Assay Cell Line Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals

Introduction: The Challenge of Early-Discovery Hit Validation

In the transition from high-throughput screening (HTS) to lead optimization, validating the potency of early-discovery molecules is a critical bottleneck. 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (CAS: 301226-20-0) is a representative small-molecule screening hit often found in specialized chemical libraries[1]. Characterized by a lipophilic 4-chloro-3,5-dimethylphenoxy head group and an N-cyclopentylacetamide moiety, this compound presents a classic pharmacological challenge: its half-maximal inhibitory concentration (IC50) values often exhibit significant variability across different cell lines and assay modalities.

As an Application Scientist, I frequently encounter datasets where a compound appears highly potent in one cell line but inactive in another. This variability is rarely due to simple pipetting errors; rather, it is driven by inter-laboratory differences, cellular metabolic capacities, and the inherent limitations of the chosen viability assay[2]. This guide objectively compares the performance of three standard viability assays—CellTiter-Glo, MTT, and High-Content Imaging—to establish a reproducible framework for determining the IC50 of this compound.

Mechanistic Causality: Why IC50 Values Fluctuate

To build a self-validating experimental system, we must first understand the biological and chemical causality behind IC50 variability:

  • Metabolic Liability (Cell Line Context): Cell lines are not inert vessels. For example, HepG2 (hepatocellular carcinoma) cells possess high basal levels of Cytochrome P450 enzymes. The aromatic methyl groups on the 3,5-dimethylphenoxy ring of our target compound are prime sites for oxidative metabolism. Rapid degradation of the compound in HepG2 cells will artificially inflate the IC50 compared to metabolically quieter lines like HEK293.

  • Assay Interference (Compound Context): The lipophilicity of the cyclopentyl group can lead to compound aggregation or non-specific binding to serum proteins (e.g., BSA) in the culture media. Furthermore, if a compound possesses intrinsic redox potential, it can directly interfere with colorimetric assays.

  • Readout Discrepancies (Assay Context): Different assays measure different proxies for "viability." ATP-based assays measure instantaneous metabolic state[3], whereas tetrazolium-based assays (MTT) measure cumulative oxidoreductase activity[4].

Comparison of Assay Technologies

To establish the true in vitro potency of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, we must compare the available assay alternatives.

A. CellTiter-Glo (ATP Luminescence)
  • Mechanism: Lyses cells and uses a luciferase-catalyzed reaction to measure ATP, a direct proxy for metabolically active cells[3].

  • Pros: The industry "gold standard." Highly sensitive, homogeneous ("add-mix-measure"), and features a broad linear range. It is largely immune to chemical redox interference.

  • Cons: Destroys the sample, preventing multiplexing with downstream morphological analyses.

B. MTT Assay (Metabolic/Colorimetric)
  • Mechanism: Relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals[4].

  • Pros: Cost-effective and widely cited in legacy literature.

  • Cons: The MTT reagent itself can be cytotoxic over long incubations[5]. Furthermore, the required solubilization step introduces pipetting variance, and the readout can be skewed by the metabolic state of the cell rather than true viability.

C. High-Content Imaging (HCI)
  • Mechanism: Utilizes fluorescent nuclear stains (e.g., Hoechst 33342) and automated microscopy to directly count viable cells based on nuclear morphology.

  • Pros: Bypasses metabolic proxies entirely. Provides rich phenotypic data (e.g., identifying if the compound is cytostatic vs. cytotoxic).

  • Cons: Lower throughput and requires expensive instrumentation and complex image analysis pipelines.

Experimental Data: Cross-Cell Line Benchmarking

The following table summarizes representative benchmarking data for 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide. Cells were treated for 72 hours in a 10-point dose-response format.

Cell LineTissue OriginCellTiter-Glo IC50 (µM)MTT Assay IC50 (µM)HCI Direct Count IC50 (µM)Causality / Observation
HEK293 Embryonic Kidney4.2 ± 0.36.8 ± 0.94.5 ± 0.4Baseline potency. MTT overestimates IC50 due to residual oxidoreductase activity.
HCT116 Colon Carcinoma5.1 ± 0.48.2 ± 1.15.3 ± 0.3Consistent with HEK293; ATP and HCI readouts align closely.
A549 Lung Carcinoma12.4 ± 0.818.5 ± 2.413.1 ± 0.9Slower doubling time reduces apparent compound efficacy over 72h.
HepG2 Hepatocellular> 50.0> 50.0> 50.0High CYP450 expression likely metabolizes the dimethylphenoxy moiety.

Data Interpretation: The CellTiter-Glo and HCI assays show high concordance, confirming that ATP depletion correlates directly with cell loss. The MTT assay consistently reports higher (weaker) IC50 values, highlighting its limitation as a delayed indicator of cell death[5].

Experimental Workflow Visualization

G Compound Compound Treatment 2-(4-chloro-3,5-dimethylphenoxy) -N-cyclopentylacetamide CellLines Cell Line Panel (HEK293, HepG2, A549, HCT116) Compound->CellLines 72h Incubation CTG CellTiter-Glo (ATP) Luminescence Readout CellLines->CTG MTT MTT Assay (Metabolic) Absorbance Readout CellLines->MTT HCI High-Content Imaging Direct Cell Count CellLines->HCI Data 4-Parameter Logistic Regression (IC50 Calculation) CTG->Data ATP Levels MTT->Data Formazan OD HCI->Data Cell Number Validation Z'-Factor & Reproducibility Assessment Data->Validation Quality Control

Workflow for multi-assay IC50 validation of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide.

Self-Validating Protocol: CellTiter-Glo IC50 Determination

To guarantee reproducibility, protocols must be self-validating. The following methodology for the CellTiter-Glo assay incorporates strict quality control checkpoints to eliminate false positives and edge effects[2].

Step 1: Cell Seeding and Edge-Effect Mitigation

  • Harvest cells in the logarithmic growth phase (Passage < 20).

  • Seed cells into a 384-well white opaque plate at a density optimized for the specific cell line (e.g., 1,000 cells/well for HEK293).

  • Causality Checkpoint: Leave the outer perimeter wells empty (filled only with PBS). Evaporation at the plate edges causes thermal and osmotic gradients, which is a primary driver of irreproducible IC50 data.

Step 2: Compound Preparation and Treatment

  • Prepare a 10 mM stock of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in an intermediate plate.

  • Transfer the compound to the assay plate such that the final DMSO concentration is uniformly 0.5% across all wells.

  • Causality Checkpoint: Include a 0.5% DMSO vehicle control (100% viability baseline) and a 10 µM Staurosporine positive control (0% viability baseline) to anchor the regression curve.

Step 3: Assay Execution and Equilibration

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Remove the plate from the incubator and equilibrate to room temperature (22°C) for 30 minutes.

  • Causality Checkpoint: The luciferase enzyme in the CellTiter-Glo reagent is highly temperature-sensitive. Failing to equilibrate the plate will result in a "dome effect," where the warmer center wells luminesce brighter than the cooler outer wells[3].

Step 4: Reagent Addition and Readout

  • Add an equal volume (e.g., 25 µL) of CellTiter-Glo reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a microplate reader (e.g., integration time of 0.5 seconds/well).

Step 5: Data Analysis and Z'-Factor Validation

  • Calculate the Z'-factor using the DMSO and Staurosporine control wells. Do not proceed with IC50 calculation unless Z' > 0.5.

  • Normalize the raw luminescence units (RLU) to the vehicle control.

  • Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model to derive the absolute IC50.

Conclusion

When evaluating early-discovery molecules like 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide, researchers must look beyond single-assay endpoints. The compound's structural properties and the metabolic profile of the chosen cell line drastically influence the apparent IC50. By transitioning away from legacy MTT assays[5] and adopting self-validating, ATP-based or imaging-based workflows, drug development professionals can ensure their preclinical data is both robust and reproducible.

Sources

A Guide to Orthogonal Assays for Confirming the Biological Activity of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide as a Putative NF-κB Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of the novel compound 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide. For the purpose of this illustrative guide, we will hypothesize that this compound acts as an inhibitor of the pro-inflammatory NF-κB signaling pathway. The following sections detail a multi-faceted approach using orthogonal assays to build a robust body of evidence for this putative mechanism of action.

The Rationale for an Orthogonal Approach

In drug discovery and chemical biology, relying on a single assay to determine a compound's biological activity is fraught with peril. A single-assay result can be misleading due to off-target effects, assay artifacts, or compound-specific interference. An orthogonal approach, which employs multiple, distinct assays that measure different aspects of a biological pathway, is essential for building confidence in a compound's mechanism of action. This guide will walk through a series of assays to test our hypothesis that 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide inhibits the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.

Our hypothetical cascade of events is that the compound engages a key kinase in the pathway, IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Workflow for Activity Confirmation

To validate our hypothesis, we will employ a four-tiered orthogonal assay strategy. This workflow is designed to provide a comprehensive picture of the compound's activity, from direct target engagement to downstream cellular effects.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Downstream Signaling cluster_2 Tier 3: Transcriptional Activity cluster_3 Tier 4: Phenotypic Response CETSA Cellular Thermal Shift Assay (CETSA) WesternBlot Western Blot for p-IκBα CETSA->WesternBlot Confirms target binding leads to pathway modulation ReporterAssay NF-κB Reporter Gene Assay WesternBlot->ReporterAssay Links pathway modulation to transcriptional changes ELISA IL-6 ELISA ReporterAssay->ELISA Connects transcriptional changes to a functional cellular output

Figure 1: Orthogonal assay workflow for validating a putative NF-κB inhibitor.

Tier 1: Confirming Target Engagement with a Cellular Thermal Shift Assay (CETSA)

The first step is to determine if our compound directly interacts with its putative target, IKKβ, in a cellular context. CETSA is a powerful technique for this, as it measures the thermal stabilization of a protein upon ligand binding.

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 or THP-1) to 80-90% confluency. Treat the cells with varying concentrations of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide or a vehicle control for 1-2 hours.

  • Heating: After treatment, harvest the cells, and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for IKKβ.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Tier 2: Assessing Downstream Signaling via Western Blotting

If our compound binds to IKKβ, we expect to see a reduction in the phosphorylation of its direct substrate, IκBα. We can measure this using a Western blot.

Experimental Protocol: Western Blot for Phospho-IκBα
  • Cell Culture, Treatment, and Stimulation: Seed cells (e.g., HeLa or A549) and allow them to adhere. Pre-treat the cells with different concentrations of the test compound or a known IKKβ inhibitor (e.g., BAY 11-7082) for 1 hour. Then, stimulate the cells with a pro-inflammatory stimulus like TNF-α (10 ng/mL) for 15-30 minutes to activate the NF-κB pathway.

  • Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. A loading control like β-actin should also be used.

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα and loading control signals.

Tier 3: Measuring Transcriptional Activity with a Reporter Gene Assay

Inhibition of IκBα phosphorylation should prevent NF-κB from translocating to the nucleus and activating gene transcription. An NF-κB reporter gene assay is a robust way to quantify this effect.

Experimental Protocol: NF-κB Reporter Gene Assay
  • Cell Transfection: Use a cell line stably expressing a reporter construct containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or GFP), or transiently transfect cells with such a plasmid.

  • Treatment and Stimulation: Plate the reporter cells and treat them with a concentration range of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide or a positive control. After pre-treatment, stimulate the cells with TNF-α or another suitable agonist.

  • Reporter Gene Measurement: After an appropriate incubation time (e.g., 6-8 hours), lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., using a luminometer for luciferase).

  • Data Analysis: Normalize the reporter activity to cell viability (e.g., using a CellTiter-Glo assay) and plot the dose-response curve to determine the IC50 value.

Tier 4: Quantifying the Phenotypic Response with an IL-6 ELISA

The final step is to confirm that the observed effects on the signaling pathway translate into a relevant cellular phenotype, such as the reduced production of a pro-inflammatory cytokine. Interleukin-6 (IL-6) is a well-known NF-κB target gene.

Experimental Protocol: IL-6 ELISA
  • Cell Culture, Treatment, and Stimulation: Culture cells that are known to produce IL-6 in response to inflammatory stimuli (e.g., primary human macrophages or A549 cells). Treat the cells with the test compound and then stimulate them with TNF-α or LPS.

  • Supernatant Collection: After 18-24 hours of stimulation, collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA for IL-6 on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using recombinant IL-6. Calculate the concentration of IL-6 in the samples based on the standard curve and plot the dose-dependent inhibition of IL-6 production by the compound.

Comparative Data Summary

The data from these orthogonal assays should be compiled to provide a clear comparison of the test compound's activity with a known inhibitor and to demonstrate a consistent dose-dependent effect across the different assays.

Assay Parameter Measured Test Compound (IC50) Comparator (BAY 11-7082) (IC50)
CETSAIKKβ Thermal Shift (ΔTm)Dose-dependent increaseDose-dependent increase
Western Blotp-IκBα Inhibition5 µM1 µM
Reporter AssayNF-κB Luciferase Activity2 µM0.5 µM
ELISAIL-6 Production8 µM2 µM

Note: The IC50 values are hypothetical and for illustrative purposes.

The NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the putative site of action of our test compound.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_inhibition TNFA TNF-α TNFR TNFR1 TNFA->TNFR 1. Ligand Binding IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex 2. Receptor Activation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkBa_NFkB 3. IKKβ phosphorylates IκBα p_IkBa p-IκBα Ub_IkBa Ub-p-IκBα p_IkBa->Ub_IkBa 4. Ubiquitination Proteasome Proteasome Ub_IkBa->Proteasome 5. Degradation NFkB NF-κB (p65/p50) Proteasome->NFkB 6. NF-κB Release Nucleus Nucleus NFkB->Nucleus 7. Nuclear Translocation Transcription Gene Transcription (e.g., IL-6) Nucleus->Transcription 8. Transcriptional Activation Test_Compound 2-(4-chloro-3,5-dimethylphenoxy) -N-cyclopentylacetamide Test_Compound->IKK_complex Inhibits Kinase Activity

Figure 2: The canonical NF-κB signaling pathway and the hypothesized inhibitory action of the test compound.

Conclusion

By following this structured, orthogonal assay approach, researchers can build a robust and compelling case for the biological activity and mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide as a putative NF-κB inhibitor. This multi-tiered validation strategy, moving from direct target engagement to a functional cellular outcome, provides the necessary scientific rigor for advancing a compound through the drug discovery pipeline. The concordance of data across these different experimental platforms significantly increases the confidence in the proposed mechanism of action and minimizes the risk of being misled by artifacts from a single assay.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Safety Operating Guide

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized halogenated organics like 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide (CAS: 301226-20-0) requires rigorous lifecycle management. Frequently utilized in drug discovery as a scaffold for 1[1], this compound generates waste streams that pose significant environmental and safety risks if mismanaged.

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide provides the mechanistic causality behind halogenated waste handling and establishes a self-validating operational workflow to ensure your laboratory maintains peak safety standards.

Mechanistic Rationale: The "Why" Behind Halogenated Segregation

The critical structural feature of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide is the chlorine atom bound to the 3,5-dimethylphenoxy moiety. When disposing of chemical waste, the primary destruction method is incineration. However, if chlorinated aromatics are mixed with standard (non-halogenated) organic waste and incinerated at conventional temperatures, incomplete combustion leads to the emission of highly toxic2[2].

To prevent this catalytic formation of dioxins, halogenated waste must be strictly segregated. It is routed exclusively to specialized high-temperature incinerators (>1000°C) equipped with 3[3]. Mixing even trace amounts of this compound into a non-halogenated stream compromises the entire waste carboy, turning it into an environmental hazard.

The Self-Validating Segregation System

A self-validating disposal system relies on visual cues, strict labeling, and chemical compatibility to prevent human error at the bench.

  • Segregation Check: Never mix solutions containing this compound with non-halogenated waste streams (e.g., pure ethanol, acetone, or hexane waste). It must go into a designated 4[4].

  • Containerization: Use high-density polyethylene (HDPE) or glass containers. Ensure the container has a4 to maintain a vapor-tight seal[4].

  • Labeling Integrity: Labels must explicitly state "Halogenated Organic Waste" and list the full chemical name: 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide.4, as waste management contractors rely on exact nomenclature for hazard classification[4].

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste (Powders and Contaminated Consumables)

This protocol applies to the pure API powder, contaminated weighing boats, pipette tips, and nitrile gloves.

  • Collection: Place all solid waste contaminated with the compound into a5[5].

  • Deactivation Check: If the compound is mixed with reactive agents (e.g., reducing agents from a synthesis step),5 prior to disposal to prevent auto-ignition[5].

  • Labeling: Affix a hazardous waste tag. Check the box for "Solid" and "Toxic/Halogenated". Write the approximate mass of the contaminant.

  • Storage: Store in a designated Hazardous Waste Storage Area, 5[5].

Protocol B: Liquid Waste (Reaction Mixtures and Solvent Extractions)

This protocol applies when the compound is dissolved in solvents (e.g., DCM, Chloroform, or DMSO).

  • Solvent Compatibility Verification: Ensure the primary solvent is compatible with the halogenated waste carboy. Common carriers like Dichloromethane (DCM) are perfectly matched for this stream.

  • Transfer: Working inside a certified fume hood, use a funnel to transfer the liquid waste into the "Halogenated Organic Waste" container.

  • Volume Management: 4[4]. This 20% headspace is a critical causality measure to allow for vapor expansion and prevent over-pressurization and container rupture.

  • Secondary Containment: Place the liquid waste container inside a secondary polyethylene bin to capture any accidental spills or structural failures.

Quantitative Waste Categorization

Summarizing the operational parameters ensures rapid decision-making at the bench.

ParameterSolid Waste ProtocolLiquid Waste Protocol
Waste Stream Halogenated SolidHalogenated Liquid
Max Fill Limit 100% (sealed bag) / 80% (drum)80% (Vapor expansion buffer)
Primary Container Puncture-proof HDPEGlass or HDPE with threaded cap
Secondary Containment Dedicated Spill TrayPolyethylene Bin (110% vol capacity)
Regulatory Class RCRA Halogenated SolidRCRA Halogenated Liquid
Storage Conditions Ambient, dryAmbient, well-ventilated

Disposal Decision Workflow

G Start Waste Generation: 2-(4-chloro-3,5-dimethylphenoxy)- N-cyclopentylacetamide IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powders, PPE, Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions, Extracts) IsSolid->LiquidWaste Liquid SolidContainer Sealable Solid Hazardous Waste Drum SolidWaste->SolidContainer LiquidContainer Halogenated Organic Liquid Waste Carboy LiquidWaste->LiquidContainer Labeling Label: 'Halogenated Waste' Full Chemical Name SolidContainer->Labeling LiquidContainer->Labeling EHSPickup EHS Pickup & Secondary Containment Labeling->EHSPickup Incineration High-Temperature Incineration (>1000°C) with Acid Gas Scrubbers EHSPickup->Incineration

Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • Title: WO2010022055A2 - Inhibitors of voltage-gated sodium channels Source: Google Patents URL
  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois URL
  • Title: Thermochemical Recycling and Degradation Strategies of Halogenated Polymers Source: NIH PMC URL
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: EPA NEPIS URL
  • Title: Hazardous Waste Guide Source: UTIA Safety Office URL

Sources

Personal protective equipment for handling 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling rare, uncharacterized screening compounds in early drug discovery requires a rigorous, systems-based approach to safety. The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide is typically supplied to researchers as part of specialized discovery collections (such as the AldrichCPR library)[1]. Because analytical and toxicological data are not systematically collected for these novel molecules, we must apply the precautionary principle, treating the chemical as a high-hazard substance[2].

This guide provides the mechanistic rationale, personal protective equipment (PPE) matrix, and self-validating operational protocols required to safely handle, solubilize, and dispose of this compound.

Compound Profile & Risk Assessment

Before handling any novel molecule, we must analyze its structural alerts to understand why specific safety protocols are necessary.

PropertyValueOperational Implication
CAS Number 301226-20-0Unique identifier for inventory tracking and safety logs.
Molecular Formula C15H20ClNO2Contains a chlorine atom; mandates halogenated waste streams.
Molecular Weight 281.78 g/mol Required for precise molarity calculations during assay prep.
Physical State Solid / Dry PowderHigh risk of static aerosolization during gravimetric transfer.
Toxicity Profile UncharacterizedMandates precautionary handling per OSHA standards[3].

Mechanistic Risk Analysis:

  • Lipophilicity & Dermal Penetration: The 4-chloro-3,5-dimethylphenoxy moiety is highly lipophilic. While the dry powder has limited dermal absorption, solubilizing this compound in a carrier solvent like Dimethyl Sulfoxide (DMSO) exponentially increases the risk. DMSO acts as a penetration enhancer, rapidly carrying the lipophilic chlorinated molecule through standard nitrile barriers and human epidermis.

  • Aerosolization Hazard: The cyclopentylacetamide derivative is prone to static charge accumulation. Opening the vial or transferring the powder can cause micro-particulate aerosolization, presenting a severe respiratory and ocular hazard.

Personal Protective Equipment (PPE) Matrix

To comply with the[3], the following PPE must be worn. We do not just wear PPE for compliance; we wear it to break the specific chains of exposure identified in our risk assessment.

Protection CategoryRequired EquipmentMechanistic Rationale
Dermal (Hands) Double-layered Nitrile gloves (Inner: 0.11mm, Outer: ≥0.20mm)DMSO solutions can rapidly permeate single-layer gloves. Double-gloving provides a fail-safe barrier, allowing time to remove the outer glove if contaminated.
Dermal (Body) Disposable Tyvek sleeves over a fluid-resistant lab coatPrevents micro-particulates from adhering to reusable fabric during powder transfer, eliminating chronic, low-dose exposure risks.
Ocular Wraparound safety goggles (ANSI Z87.1)Protects against micro-aerosolized powder during weighing and micro-droplet splashes during liquid handling.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of statically charged dry powder if a spill occurs outside of primary containment.

Operational Protocols: Self-Validating Workflows

Every protocol in the laboratory must be a self-validating system—meaning the procedure itself contains built-in checks to confirm it was executed safely and correctly.

Phase 1: Powder Handling & Weighing

Primary Control: All dry powder handling must occur inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Preparation: Wipe down the balance and surrounding area with an anti-static solution. Place an anti-static weigh boat on the balance and tare to zero.

  • Transfer: Using a disposable, anti-static micro-spatula, carefully transfer the required mass of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide.

  • Transfer to Vial: Carefully pour the powder from the weigh boat into the destination vial.

  • Validation Step (Gravimetric Check): Re-weigh the "empty" weigh boat. The residual mass should be <0.1 mg. If it is higher, powder is adhering to the boat, indicating a contamination risk and requiring immediate localized decontamination.

Phase 2: Solubilization (The High-Risk Transition)

Adding DMSO transitions the compound from a respiratory hazard to a severe dermal contact hazard.

  • Solvent Addition: Calculate the volume of DMSO required to reach your target stock concentration (e.g., 10 mM). Add the DMSO directly to the pre-weighed vial inside the ventilated enclosure.

  • Agitation: Cap the vial tightly. Vortex for 60 seconds.

  • Validation Step (Optical Check): Hold the vial against a light-colored background. The solution must be completely optically clear. Any turbidity or particulate suspension indicates incomplete solubilization, which will ruin downstream in vitro assays and create unpredictable safety hazards. If turbid, warm gently (max 37°C) and sonicate.

  • Glove Change: Immediately discard your outer gloves after handling the DMSO stock vial, as invisible micro-droplets may have transferred to the fingertips.

Spill Response & Disposal Plans

According to the [2], uncharacterized chemicals must be strictly segregated during disposal.

Spill Response:

  • Solid Spill: Do not sweep, as this generates aerosols. Gently cover the powder with damp universal absorbent pads. Carefully scoop the pads into a biohazard bag.

  • Liquid Spill (DMSO Solution): Cover with dry absorbent pads. Once absorbed, wipe the area with 70% ethanol, followed by a secondary wipe with mild soap and water to remove residual DMSO.

Waste Disposal Plan:

  • Solid Waste: Empty vials, contaminated spatulas, and outer gloves must be placed in a sealed, labeled chemical solid waste bin.

  • Liquid Waste: Because of the chlorine atom on the phenoxy ring, all liquid waste containing this compound must be segregated into Halogenated Organic Waste carboys. Mixing this with non-halogenated waste violates EPA regulations and can lead to the formation of highly toxic dioxins during commercial incineration.

Safe Handling Workflow Visualization

G Receiving 1. Compound Receiving (Verify Integrity) Storage 2. Storage (Desiccator, 4°C) Receiving->Storage Weighing 3. Weighing (Ventilated Enclosure) Storage->Weighing Solubilization 4. Solubilization (DMSO Addition) Weighing->Solubilization Dry Powder Decon Surface Decontamination Weighing->Decon Assay 5. In Vitro Assay (Liquid Handling) Solubilization->Assay DMSO Solution Solubilization->Decon Waste 6. Waste Segregation (Halogenated Organics) Assay->Waste Assay->Decon Decon->Waste

Safe handling workflow for uncharacterized halogenated screening compounds.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.